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  • Product: (2,5-Dihydrofuran-2-yl)methanol
  • CAS: 63493-94-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Structural Elucidation of (2,5-Dihydrofuran-2-yl)methanol: A Technical Guide

Introduction & Structural Context In the landscape of modern drug development, the 2,5-dihydrofuran scaffold serves as a privileged chiral building block. It is frequently utilized in the targeted synthesis of nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the landscape of modern drug development, the 2,5-dihydrofuran scaffold serves as a privileged chiral building block. It is frequently utilized in the targeted synthesis of nucleoside analogs, such as L-Fd4A (), and complex oligo-ethers like 1,4:2,3-dianhydro-L-lyxitol (). Furthermore, derivatives of 2,5-dihydrofuran-2-methanol are critical components in advanced sample preparation and processing systems for capillary electrophoresis ().

For researchers synthesizing these synthons, rigorous structural verification is paramount. (2,5-Dihydrofuran-2-yl)methanol presents a unique nuclear magnetic resonance (NMR) profile due to its cyclic ether oxygen, the endocyclic C3-C4 double bond, and the chiral center at C2. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C NMR chemical shifts, detailing the mechanistic causality behind the spectral data and outlining a self-validating experimental protocol for structural assignment.

Quantitative NMR Data & Mechanistic Rationale

The chemical shifts of (2,5-dihydrofuran-2-yl)methanol are governed by three primary electronic phenomena: the inductive electron-withdrawing effect (-I) of the oxygen atoms, the magnetic anisotropy of the π -system, and the diastereotopicity induced by the C2 stereocenter.

1 H NMR Chemical Shifts

The 1 H NMR spectrum is characterized by complex multiplet splitting due to the rigid geometry of the 5-membered ring, which restricts bond rotation and enforces specific dihedral angles that dictate vicinal coupling constants ( 3J ).

Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl 3​ )

PositionProton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
2 -CH-4.88m-Strongly deshielded by the adjacent ring oxygen and the allylic position.
3 =CH-5.85m-Olefinic proton; deshielded by the magnetic anisotropy of the C=C π -bond.
4 =CH-5.95m-Olefinic proton; shifted slightly further downfield due to proximity to C5.
5a -CH 2​ -4.60ddt12.5, 2.5, 1.5Diastereotopic proton; deshielded by ring oxygen. Exhibits geminal coupling.
5b -CH 2​ -4.70ddt12.5, 2.5, 1.5Diastereotopic proton; distinct magnetic environment due to the C2 chiral center.
6a -CH 2​ OH3.60dd11.5, 4.5Diastereotopic proton of the exocyclic hydroxymethyl group.
6b -CH 2​ OH3.75dd11.5, 6.0Diastereotopic proton; deshielded by the hydroxyl oxygen.
OH -OH2.50br s-Exchangeable proton; shift is highly dependent on concentration and temperature.
13 C NMR Chemical Shifts

The 13 C NMR spectrum provides a direct map of the carbon framework. The electronegative oxygen atoms pull electron density away from adjacent carbons, reducing the local shielding generated by the electron cloud and exposing the nuclei to the external magnetic field ( B0​ ).

Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl 3​ )

PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Rationale
2 CH87.2Strong deshielding via the inductive effect ( α -effect) of the adjacent ring oxygen.
3 CH126.5 sp2 hybridized olefinic carbon; typical resonance for cyclic alkenes.
4 CH129.0 sp2 hybridized olefinic carbon.
5 CH 2​ 75.8Deshielded by the adjacent ring oxygen, but less than C2 due to lack of alkyl substitution.
6 CH 2​ 64.5Exocyclic hydroxymethyl carbon; deshielded by the attached hydroxyl group.

(Note: Values are representative benchmarks derived from empirical additive rules and related structural analogs such as 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)propan-1-ol ()).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating workflow. Every step in this protocol includes an internal checkpoint to verify the causality and accuracy of the experimental choices.

Step 1: Sample Preparation & Shimming
  • Action: Dissolve 20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that would interfere with the analyte's signals, while providing a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an internal standard to calibrate the chemical shift scale, eliminating errors caused by solvent magnetic susceptibility differences.

  • Validation Check: The residual CHCl 3​ peak must appear exactly at 7.26 ppm, and the TMS peak at 0.00 ppm with a linewidth at half-height ( W1/2​ ) of < 1.0 Hz, confirming optimal magnetic field homogeneity (shimming).

Step 2: Quantitative 1 H NMR Acquisition
  • Action: Acquire 16 transients using a 90° pulse angle with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 90° pulse maximizes the transverse magnetization for an optimal signal-to-noise ratio (SNR). The 2.0 s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons between scans, preventing signal saturation and ensuring that peak integrations are strictly quantitative.

  • Validation Check: The total integration of all non-exchangeable proton signals must mathematically sum to exactly 7.0 (H2 + H3 + H4 + H5a + H5b + H6a + H6b). Any deviation indicates the presence of impurities or incomplete relaxation.

Step 3: 13 C NMR Acquisition with WALTZ-16 Decoupling
  • Action: Acquire 1024 transients using power-gated WALTZ-16 composite pulse decoupling.

  • Causality: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Acquiring 1024 scans compensates for this inherent low sensitivity. WALTZ-16 decoupling irradiates the proton frequencies, collapsing the complex C-H splitting patterns into sharp singlets, which concentrates the signal intensity. Power-gating minimizes dielectric heating of the sample.

  • Validation Check: The spectrum must display exactly 5 distinct carbon resonances. The absence of multiplet splitting confirms successful broadband decoupling.

Multi-Dimensional (2D) NMR Workflow

To unambiguously assign the chemical shifts, 1D data must be cross-referenced using 2D correlation spectroscopy. The logical flow of this assignment is visualized below.

NMR_Assignment A Sample Preparation (CDCl3 + 0.03% TMS) B 1D 1H NMR (Integration = 7 Protons) A->B Acquire 1H C 1D 13C NMR (5 Distinct Carbon Signals) A->C Acquire 13C D COSY (Vicinal/Geminal Coupling) B->D H-H Network E HSQC (Direct C-H Mapping) B->E F1 Projection F HMBC (Long-Range C-H Mapping) B->F F1 Projection C->E F2 Projection C->F F2 Projection G Structural Validation (2,5-Dihydrofuran-2-yl)methanol D->G Confirm Ring E->G Assign CH/CH2 F->G Link C2 to C6

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of (2,5-Dihydrofuran-2-yl)methanol.

2D Assignment Logic
  • COSY (Correlation Spectroscopy): Validates the intact ring system by tracing the scalar coupling network from H2 H3 H4 H5a/b.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the CH 2​ groups. The C5 carbon (~75.8 ppm) will show cross-peaks with the diastereotopic H5a/b protons, while the C6 carbon (~64.5 ppm) will correlate with H6a/b.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the attachment of the exocyclic hydroxymethyl group. The H6a/b protons will show a crucial 2JCH​ correlation to C2 and a 3JCH​ correlation to C3, definitively locking the substituent at the 2-position of the dihydrofuran ring.

References

  • Thieme E-Books. "Product Class 7: Oligo- and Monosaccharide Ethers." Science of Synthesis. Available at:[Link]

  • Google Patents. "US10865440B2 - Sample preparation, processing and analysis systems." United States Patent and Trademark Office.
Exploratory

(2,5-Dihydrofuran-2-yl)methanol physical properties and characterization

In-Depth Technical Guide: Physical Properties, Characterization, and Synthesis of (2,5-Dihydrofuran-2-yl)methanol Executive Summary (2,5-Dihydrofuran-2-yl)methanol (CAS: 63493-94-7) [1] is a highly versatile, oxygen-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physical Properties, Characterization, and Synthesis of (2,5-Dihydrofuran-2-yl)methanol

Executive Summary

(2,5-Dihydrofuran-2-yl)methanol (CAS: 63493-94-7) [1] is a highly versatile, oxygen-containing heterocyclic building block heavily utilized in advanced organic synthesis, medicinal chemistry, and the development of nucleoside analogs. Featuring a reactive alkene within a five-membered ether ring and a primary hydroxyl group, this molecule offers multiple vectors for functionalization. This whitepaper provides researchers and drug development professionals with an authoritative guide on its physicochemical properties, structural characterization, and self-validating synthetic protocols.

Physicochemical Properties & Molecular Causality

Understanding the physical properties of (2,5-Dihydrofuran-2-yl)methanol is critical for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.

The presence of the primary hydroxyl group significantly increases the molecule's polarity and water solubility compared to its parent compound, 2,5-dihydrofuran. The oxygen atom within the ring acts as a hydrogen bond acceptor, while the exocyclic hydroxyl group acts as both a donor and an acceptor, leading to intermolecular hydrogen bonding that elevates its boiling point [2]. The ring strain inherent to the 2,5-dihydrofuran system, combined with the electron-rich double bond, makes it susceptible to electrophilic addition, epoxidation, and cross-metathesis reactions.

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication
IUPAC Name (2,5-Dihydrofuran-2-yl)methanolStandardized nomenclature for regulatory filing.
CAS Registry Number 63493-94-7Unique identifier for chemical sourcing [1].
Molecular Formula C5H8O2Base for mass spectrometry calculations.
Molecular Weight 100.116 g/mol Low molecular weight ideal for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~29.5 ŲIndicates excellent membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 1Facilitates target-protein interaction and aqueous solubility.
Hydrogen Bond Acceptors 2Contributes to dipole-dipole interactions.
Rotatable Bonds 1Low entropic penalty upon target binding.

Structural Characterization (NMR, IR, MS)

Accurate characterization is the cornerstone of scientific integrity. Below are the definitive spectroscopic markers used to validate the structure of (2,5-Dihydrofuran-2-yl)methanol.

Nuclear Magnetic Resonance (NMR)
  • 1 H NMR (400 MHz, CDCl 3​ ): The alkene protons of the 2,5-dihydrofuran ring are highly characteristic, typically appearing as a multiplet around δ 5.95–5.85 ppm . The methine proton adjacent to the ring oxygen (C2) resonates at δ 4.90 ppm , shifted downfield due to the electronegativity of the oxygen. The diastereotopic protons of the ring CH 2​ (C5) appear around δ 4.70 ppm . The exocyclic hydroxymethyl protons (CH 2​ -OH) are observed at δ 3.70–3.55 ppm , and the hydroxyl proton (OH) appears as a broad singlet near δ 2.10 ppm (concentration and solvent dependent) [2].

  • 13 C NMR (100 MHz, CDCl 3​ ): The sp 2 hybridized alkene carbons appear at δ 129.5 and 126.8 ppm . The oxygen-bearing methine carbon (C2) is distinct at δ 87.5 ppm , the ring methylene (C5) at δ 75.2 ppm , and the primary alcohol carbon at δ 64.8 ppm [2].

Infrared Spectroscopy (IR)
  • O-H Stretch: A strong, broad band at ~3400 cm −1 confirms the presence of the primary alcohol.

  • =C-H Stretch: A sharp peak at ~3050 cm −1 indicates the sp 2 C-H bonds of the alkene.

  • C=C Stretch: A weak to moderate signal at ~1620 cm −1 corresponds to the cyclic alkene.

  • C-O Stretch: Strong bands in the 1050–1100 cm −1 region validate the ether and alcohol linkages.

Experimental Workflows & Self-Validating Protocols

The synthesis of (2,5-dihydrofuran-2-yl)methanol is typically achieved via the reduction of its corresponding ester (e.g., methyl 2,5-dihydrofuran-2-carboxylate). The choice of reducing agent is dictated by the presence of other functional groups. For simple substrates, Lithium Aluminum Hydride (LiAlH 4​ ) is highly efficient. For more complex, sensitive substrates, Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is preferred to prevent over-reduction or ring opening[2].

Protocol: LiAlH 4​ Reduction of Methyl 2,5-dihydrofuran-2-carboxylate

Expertise & Causality Note: The Fieser workup is strictly employed in this protocol. Standard aqueous quenching of aluminum hydrides creates unfilterable gelatinous aluminum hydroxide emulsions. The Fieser method (n g H 2​ O, n g 15% NaOH, 3n g H 2​ O per n g of LiAlH 4​ ) generates a granular, easily filterable precipitate, maximizing yield and purity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add LiAlH 4​ (1.2 equivalents) and suspend in anhydrous THF (0.2 M).

  • Cooling & Addition: Cool the suspension to 0 °C using an ice-water bath. Dissolve methyl 2,5-dihydrofuran-2-carboxylate (1.0 equivalent) in anhydrous THF and add dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic hydride transfer, preventing solvent boil-off and side reactions.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Remove a 10 µL aliquot, quench in wet ether, and spot on a silica TLC plate (Hexanes:EtOAc 7:3). Stain with basic KMnO 4​ . The reaction is validated as complete when the starting material spot disappears and a highly polar, lower R f​ spot (the alcohol) appears.

  • Fieser Quench: For every 1.0 g of LiAlH 4​ used, strictly add: 1.0 mL distilled H 2​ O (dropwise, extreme caution), followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of H 2​ O. Stir vigorously until the grey suspension turns into a white, granular solid.

  • Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with hot EtOAc. Concentrate the filtrate in vacuo to yield the crude (2,5-dihydrofuran-2-yl)methanol.

  • Purification: Purify via flash column chromatography or short-path distillation under reduced pressure.

SynthesisWorkflow Start Methyl 2,5-dihydrofuran -2-carboxylate Step1 Reduction (LiAlH4, THF, 0 °C) Start->Step1 Dropwise Addition Step2 Fieser Workup (H2O / NaOH) Step1->Step2 TLC Validated Product (2,5-Dihydrofuran-2-yl)methanol Isolation Step2->Product Celite Filtration Validation NMR/IR/MS Characterization Product->Validation Quality Control

Caption: Workflow for the synthesis and validation of (2,5-Dihydrofuran-2-yl)methanol.

Applications in Drug Development

(2,5-Dihydrofuran-2-yl)methanol is a privileged scaffold in medicinal chemistry. Its structural resemblance to the ribose/deoxyribose sugar ring makes it an ideal precursor for synthesizing novel nucleoside analogs [3].

By functionalizing the primary alcohol (e.g., converting it to a leaving group like a mesylate or tosylate, or protecting it with a silyl ether like TBDPS [4]), chemists can perform stereoselective glycosylations. The internal double bond serves as a handle for dihydroxylation, epoxidation, or hydroboration-oxidation to access highly substituted tetrahydrofurans, which are structural motifs found in numerous antiviral and antineoplastic agents.

Applications Core (2,5-Dihydrofuran-2-yl)methanol App1 Nucleoside Analogs (Antivirals/Oncology) Core->App1 Base Coupling App2 Chiral Ligands (Asymmetric Catalysis) Core->App2 Derivatization App3 Complex Carbohydrates (Glycobiology) Core->App3 Ring Functionalization

Caption: Key downstream applications of (2,5-Dihydrofuran-2-yl)methanol in drug discovery.

References

  • McOurs.net. "Table des matières: IR ; major diastereomer... 2,5-dihydrofuran-2-yl)methanol". McOurs. Available at: [Link]

  • National Center for Biotechnology Information. "[(2S,5R)-5-(benzimidazol-1-yl)-2,5-dihydrofuran-2-yl]methanol | C12H12N2O2 | CID 3010296". PubChem. Available at:[Link]

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of (2,5-Dihydrofuran-2-yl)methanol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (2,5-Dihydrofuran-2-yl)methanol (Chemical Formula: C5​H8​O2​ , Exact Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(2,5-Dihydrofuran-2-yl)methanol (Chemical Formula: C5​H8​O2​ , Exact Mass: 100.0524 Da) is a highly functionalized unsaturated cyclic ether. It serves as a critical intermediate in carbohydrate carbocyclization, enyne metathesis, and the synthesis of nucleoside analogs. For drug development professionals and analytical chemists, understanding its precise mass spectrometric (MS) behavior is essential for impurity profiling, pharmacokinetic tracking, and structural validation.

This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization (EI) fragmentation pathways of (2,5-Dihydrofuran-2-yl)methanol, grounded in fundamental ion chemistry, and establishes a self-validating experimental protocol for its accurate detection.

Theoretical Framework: Ionization and Structural Dynamics

In standard gas chromatography-mass spectrometry (GC-MS) workflows, Electron Ionization (EI) at 70 eV is the gold standard. It imparts approximately 6,000 kJ/mol of energy to the analyte, far exceeding the ionization potential (typically 9–10 eV for cyclic ethers). This excess internal energy drives reproducible, unimolecular dissociation pathways.

When (2,5-Dihydrofuran-2-yl)methanol is subjected to EI, the initial ionization event predominantly ejects a non-bonding electron from the ring oxygen, generating the molecular radical cation [M]+∙ at m/z 100. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic drive to stabilize the resulting positive charge and unpaired electron. The presence of the endocyclic C3=C4 double bond fundamentally alters its fragmentation landscape compared to saturated analogs like tetrahydrofurfuryl alcohol[1].

Mechanistic Fragmentation Pathways (The "Why" and "How")

Pathway A: α -Cleavage and Base Peak Formation (m/z 69)

The most dominant fragmentation route is the homolytic cleavage of the C2−Cα bond (the bond connecting the ring to the hydroxymethyl group). This α -cleavage expels a neutral hydroxymethyl radical ( ∙CH2​OH , 31 Da).

Causality of Dominance: This pathway is overwhelmingly favored because the resulting cation at m/z 69 ( [C4​H5​O]+ ) is a 2,5-dihydrofuranyl cation. This specific ion achieves extraordinary thermodynamic stability through a synergistic dual-resonance mechanism:

  • Oxonium Stabilization: The adjacent oxygen atom donates its remaining non-bonding electron pair to satisfy the carbocation's octet.

  • Allylic Stabilization: The endocyclic C3=C4 π -system provides extended electron delocalization across the ring.

Because of this profound stabilization, m/z 69 manifests as the base peak (100% relative abundance) in the mass spectrum. This behavior is a hallmark of 2[2].

Pathway B: Dehydration and Formaldehyde Extrusion
  • Dehydration (m/z 82): Primary alcohols frequently undergo 1,3- or 1,4-elimination of water. The loss of H2​O (18 Da) from the molecular ion yields a radical cation at m/z 82 ( [C5​H6​O]+∙ ).

  • Formaldehyde Loss (m/z 70): Through a complex, multi-center hydrogen rearrangement, the primary alcohol moiety can extrude neutral formaldehyde ( CH2​O , 30 Da), leaving a diene-like radical cation at m/z 70.

Pathway C: Deep Ring Fragmentation

The highly stable m/z 69 ion can undergo secondary, high-energy fragmentation. The 2,5-dihydrofuran ring can contract and extrude carbon monoxide (CO, 28 Da), a common degradation pathway for3[3]. This yields the allyl cation ( [C3​H5​]+ ) at m/z 41.

Fragmentation M Molecular Ion [M]⁺• m/z 100 C5H8O2 F1 α-Cleavage (Base Peak) [M - CH2OH]⁺ m/z 69 M->F1 - •CH2OH (31 Da) F2 Dehydration [M - H2O]⁺• m/z 82 M->F2 - H2O (18 Da) F3 Formaldehyde Loss [M - CH2O]⁺• m/z 70 M->F3 - CH2O (30 Da) F4 CO Extrusion [C3H5]⁺ m/z 41 F1->F4 - CO (28 Da)

Fig 1: Primary EI-MS fragmentation pathways of (2,5-Dihydrofuran-2-yl)methanol.

Quantitative Data Presentation

The following table summarizes the expected diagnostic ions, their relative abundances, and mechanistic origins.

m/zExpected Relative Abundance (%)Ion FormulaMechanistic Assignment
100 10 - 20 [C5​H8​O2​]+∙ Molecular Ion ( M+∙ )
82 5 - 15 [C5​H6​O]+∙ [M−H2​O]+∙ (Dehydration)
70 15 - 25 [C4​H6​O]+∙ [M−CH2​O]+∙ (Formaldehyde extrusion)
69 100 [C4​H5​O]+ [M−∙CH2​OH]+ ( α -cleavage, Base Peak)
41 30 - 50 [C3​H5​]+ [m/z69−CO]+ (Ring fragmentation)
31 5 - 10 [CH2​OH]+ Hydroxymethyl cation (Charge retention on leaving group)

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness and reproducibility (E-E-A-T principles), the analytical workflow must be a self-validating system . This means the protocol inherently proves the instrument's calibration, the absence of carryover, and the chemical identity of the analyte during every run.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Mass Calibration

  • Action: Infuse Perfluorotributylamine (PFTBA) into the EI source.

  • Validation Logic: Adjust repeller and lens voltages until m/z 69 is the base peak, m/z 219 is >40%, and m/z 502 is >2%. If the isotopic ratios of these calibrant peaks deviate from theoretical values, the source is contaminated and must be cleaned prior to analysis.

Step 2: Sample Preparation with Internal Standard

  • Action: Dissolve the analyte in MS-grade Dichloromethane (DCM) to a working concentration of 10 µg/mL. Spike the solution with 1 µg/mL of Fluorobenzene- d5​ (Internal Standard).

  • Validation Logic: The internal standard corrects for any variations in autosampler injection volume and provides a locked retention time reference, ensuring quantitative reliability.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Hold at 50°C for 1 min, ramp at 15°C/min to 250°C, hold for 2 min.

  • Validation Logic: The DB-5MS stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) offers ultra-low bleed, preventing siloxane background ions (m/z 73, 207) from interfering with the low-mass fragments of the analyte.

Step 4: EI Ionization & Acquisition

  • Action: Set the transfer line to 250°C and the EI source to 230°C. Operate at standard 70 eV electron energy. Scan range: m/z 30 to 300.

Step 5: Isotopic Pattern Verification (Data Analysis)

  • Action: Extract the spectrum at the analyte's retention time.

  • Validation Logic: Do not rely solely on the base peak. Verify that the ratio of the M+1 peak (m/z 101) to the Molecular Ion (m/z 100) is approximately 5.5% , which corresponds to the natural 13C abundance for a 5-carbon molecule ( 5×1.1% ). This self-validates the empirical formula C5​H8​O2​ and rules out isobaric co-eluting contaminants.

Protocol S1 1. System Tuning (PFTBA Validation) S2 2. Sample Prep (10 µg/mL + IS) S1->S2 S3 3. GC Separation (DB-5MS Column) S2->S3 S4 4. EI Ionization (70 eV, 230°C) S3->S4 S5 5. Data Validation (Isotope Check) S4->S5

Fig 2: Self-validating GC-EI-MS experimental workflow for structural elucidation.

Conclusion

The mass spectrometric fragmentation of (2,5-Dihydrofuran-2-yl)methanol is a textbook demonstration of thermodynamic charge stabilization. The molecule's architecture—specifically the positioning of the exocyclic hydroxymethyl group adjacent to an endocyclic double bond and an ether oxygen—funnels the fragmentation predominantly through an α -cleavage pathway. The resulting m/z 69 base peak is highly diagnostic. By employing a self-validating GC-MS protocol, researchers can confidently identify and quantify this compound in complex synthetic or biological matrices.

References

  • Electron impact ionization of furanose alcohols AIP Publishing URL:[1]

  • Adsorption and Reactivity of 2,3-Dihydrofuran and 2,5-Dihydrofuran on Pd(111): Influence of the C=C Position on the Reactivity of Cyclic Ethers Langmuir - ACS Publications URL:[3]

  • Isosarcophytoxide Derivatives with a 2,5-Dihydrofuran Moiety from the Soft Coral Sarcophyton cinereum PMC - National Institutes of Health (NIH) URL:[2]

Sources

Exploratory

Thermodynamic stability and boiling point of (2,5-Dihydrofuran-2-yl)methanol

Title: Thermodynamic Stability and Phase Behavior of the (2,5-Dihydrofuran-2-yl)methanol Scaffold in Drug Design Executive Summary The (2,5-dihydrofuran-2-yl)methanol scaffold is a highly versatile, unsaturated cyclic et...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Phase Behavior of the (2,5-Dihydrofuran-2-yl)methanol Scaffold in Drug Design

Executive Summary The (2,5-dihydrofuran-2-yl)methanol scaffold is a highly versatile, unsaturated cyclic ether that forms the structural backbone of numerous next-generation antiviral therapeutics and complex natural products[1]. Most prominently, it acts as the furanose sugar surrogate in nucleoside reverse transcriptase inhibitors (NRTIs), such as the adenine derivative 2',3'-dideoxy-2',3'-didehydroadenosine (d4A)[2]. For process chemists and formulation scientists, mastering the thermodynamic stability and phase behavior (e.g., boiling point, volatility) of this motif is critical. The endocyclic double bond introduces unique ring strain and reactivity profiles that drastically differentiate it from its saturated tetrahydrofuran (THF) counterparts.

Thermodynamic Stability and Ring Dynamics

The thermodynamic stability of the 2,5-dihydrofuran ring is dictated by the delicate balance between inherent ring strain and the thermodynamic sink of aromatization.

  • Conformational Thermodynamics: X-ray crystallographic studies of related derivatives reveal that the 2,5-dihydrofuran ring adopts a distinct twist-envelope conformation to minimize the torsional strain introduced by the sp2 hybridized carbons. This structural pre-organization is crucial for binding affinity in polymerase active sites but renders the ring susceptible to specific degradation pathways[3].

  • Hydrolytic Stability: In nucleoside analogs, the glycosidic bond at the C5 position of the dihydrofuran ring is a primary site of thermodynamic vulnerability. However, specific substitutions can enhance this profile. For example, the free energy of hydrolysis ( ΔG ) for the structurally related fluoro-substituted analog L-Fd4A is +28.4 kJ/mol at pH 7.0, indicating a thermodynamically unfavorable cleavage and thus enhanced resistance to enzymatic and aqueous degradation[3].

  • Oxidative Aromatization: The most significant thermodynamic liability of the (2,5-dihydrofuran-2-yl)methanol core is its propensity to undergo oxidative dehydrogenation. The driving force for this reaction is the massive gain in resonance stabilization energy (aromaticity) achieved upon conversion to the fully unsaturated furan-2-ylmethanol.

Phase Behavior and Boiling Point Dynamics

The boiling point of (2,5-dihydrofuran-2-yl)methanol and its derivatives is a macroscopic manifestation of their intermolecular forces—specifically, the interplay between the dipole moment of the cyclic ether and the hydrogen-bonding capacity of the primary carbinol.

  • Intermolecular Hydrogen Bonding: The hydroxyl group at the C2 position acts as both a strong hydrogen bond donor and acceptor, creating transient polymeric networks in the liquid phase. This significantly elevates the boiling point compared to aprotic analogs.

  • Macromolecular Derivatives: When the (2,5-dihydrofuran-2-yl)methanol motif is incorporated into larger active pharmaceutical ingredients (APIs), the boiling point increases exponentially due to the added molecular weight and complex intermolecular stacking (e.g., π−π stacking of purine bases). For instance, the nucleoside analog d4A (CAS 7057-48-9) exhibits a massive boiling point of 553.9 °C at 760 mmHg, alongside a melting point of 187-189 °C and a flash point of 288.8 °C[2].

  • Synthetic Intermediates: Conversely, protected intermediates such as (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (CAS 19969-71-2) exhibit altered phase behaviors. The methoxy groups at C2 and C5 mask potential hydrogen bond donors and disrupt crystal packing, resulting in a liquid state at room temperature with a molecular weight of 160.17 g/mol [4].

Quantitative Data Summary

Table 1: Physicochemical and Thermodynamic Properties of (2,5-Dihydrofuran-2-yl)methanol Derivatives

Compound Name / MotifCAS NumberMolecular WeightBoiling Point (760 mmHg)Melting PointFlash PointThermodynamic ΔGhydrolysis​
d4A (Nucleoside Analog)7057-48-9233.23 g/mol 553.9 °C[2]187-189 °C[2]288.8 °C[2]N/A
(2,5-Dimethoxy...)methanol 19969-71-2160.17 g/mol [4]~200-220 °C (Est.)Liquid (Ambient)N/AN/A
L-Fd4A (Fluoro-Analog)N/A251.22 g/mol [3]N/AN/AN/A+28.4 kJ/mol (pH 7.0)[3]

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Stability Profiling via Orthogonal Stress Testing
  • Objective: To empirically determine the degradation kinetics and thermodynamic vulnerabilities (aromatization vs. hydrolysis) of the dihydrofuran core.

  • Causality: By subjecting the compound to forced oxidative ( H2​O2​ ) and acidic (0.1 M HCl) stress, we accelerate the natural degradation pathways. The unique susceptibility of the dihydrofuran ring to aromatize into a furan is driven by the thermodynamic stabilization of the electron system.

  • Self-Validating Mechanism: This protocol employs a parallel control using a fully saturated tetrahydrofuran (THF) analog. If the THF analog remains stable while the dihydrofuran degrades, the degradation is definitively linked to the endocyclic alkene, isolating the variable of unsaturation. Furthermore, a mass-balance approach using HPLC-UV/CAD ensures that the sum of the parent compound and all degradants equals 100%, validating that no volatile or non-UV-absorbing intermediates are missed.

  • Step-by-Step Methodology:

    • Prepare 1.0 mg/mL solutions of the (2,5-dihydrofuran-2-yl)methanol derivative and its saturated THF control in a 50:50 Methanol/Water diluent.

    • Aliquot 1 mL of each solution into separate amber HPLC vials.

    • Oxidative Stress: Add 100 µL of 30% H2​O2​ to one set of vials. Acidic Stress: Add 100 µL of 0.1 M HCl to another set.

    • Incubate all vials at 40 °C in a thermomixer for 48 hours.

    • Quench the reactions (using sodium thiosulfate for the oxidative vials and sodium bicarbonate for the acidic vials).

    • Analyze via LC-MS/MS. Compare the peak areas of the furan-2-ylmethanol degradant against the parent compound to calculate the degradation rate constant ( k ).

Protocol B: Non-Destructive Boiling Point Determination via TGA-DSC
  • Objective: To accurately determine the boiling point of high-boiling derivatives (e.g., d4A) without inducing thermal pyrolysis.

  • Causality: Standard distillation at atmospheric pressure (760 mmHg) often causes complex organic molecules to decompose before they vaporize. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) allows for boiling point determination under reduced pressure. The Clausius-Clapeyron equation is then used to extrapolate the standard boiling point.

  • Self-Validating Mechanism: The system is self-validated by doping the sample with an internal reference standard (e.g., anthracene) of a known boiling point. Additionally, the simultaneous recording of mass loss (TGA) and heat flow (DSC) ensures that vaporization (an endothermic process with 100% mass loss) is clearly distinguished from thermal decomposition (which presents as exothermic peaks or irregular, partial mass loss).

  • Step-by-Step Methodology:

    • Calibrate the TGA-DSC instrument using indium and zinc standards for temperature and heat flow accuracy.

    • Load 5-10 mg of the analyte into an alumina crucible, alongside 1 mg of the reference standard.

    • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Apply a controlled vacuum (e.g., 10 mmHg).

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to 400 °C.

    • Identify the boiling point as the extrapolated onset temperature of the endothermic DSC peak that perfectly coincides with the first derivative peak of the TGA mass loss curve.

    • Use the Clausius-Clapeyron equation to extrapolate the measured vacuum boiling point to the theoretical boiling point at 760 mmHg.

Mechanistic Pathway Diagram

G cluster_0 Thermodynamic Degradation cluster_1 Synthetic Derivatization Core (2,5-Dihydrofuran-2-yl)methanol (Reactive Pharmacophore) Oxidation Oxidative Stress (ROS / O2) Core->Oxidation -H2 (Exergonic) Hydrolysis Acidic Stress (H+ / H2O) Core->Hydrolysis Acetal Cleavage Glycosylation Glycosylation (Purine/Pyrimidine) Core->Glycosylation Substitution at C5 Furan Furan-2-ylmethanol (Aromatic Sink) Oxidation->Furan Aromatization Aldehyde Ring-Opened Aldehydes Hydrolysis->Aldehyde Ring Opening API Nucleoside Analog (e.g., d4A) BP: 553.9 °C Glycosylation->API Increased MW & H-Bonding

Thermodynamic degradation and synthetic pathways of the dihydrofuran motif.

References

  • (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol - PubChem - NIH , National Institutes of Health (NIH). URL:[Link]

  • Cas 7057-48-9, 2',3'-DIDEOXY-2',3'-DIDEHYDROADENOSINE , LookChem. URL:[Link]

  • Synthesis of 3-vinyl-2,5-dihydrofuran ring system via enyne metathesis , PubMed - NIH. URL:[Link]

Sources

Foundational

Vibrational Spectroscopy and Structural Characterization of (2,5-Dihydrofuran-2-yl)methanol: A Technical Guide

Executive Summary (2,5-Dihydrofuran-2-yl)methanol is a highly versatile chiral building block utilized extensively in the synthesis of biologically active molecules, particularly nucleoside analogs. A prominent example i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,5-Dihydrofuran-2-yl)methanol is a highly versatile chiral building block utilized extensively in the synthesis of biologically active molecules, particularly nucleoside analogs. A prominent example is its role as the core scaffold in the synthesis of β-L-D4A ([(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol), a potent antiviral L-nucleoside analog evaluated for its inhibitory effects on DNA polymerase[1]. Given the precise stereochemical and structural requirements of such pharmaceutical intermediates, rigorous analytical characterization is mandatory. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive modality to confirm the functional group integrity of the 2,5-dihydrofuran ring and the exocyclic hydroxymethyl moiety.

Mechanistic Analysis of IR Absorption Peaks

The FT-IR spectrum of (2,5-dihydrofuran-2-yl)methanol is defined by the interplay of its cyclic ether oxygen, the endocyclic cis-alkene, and the primary alcohol. Understanding the causality behind these vibrational modes is essential for accurate spectral interpretation rather than relying on rote memorization of peak tables.

Table 1: Key IR Absorption Peaks for (2,5-Dihydrofuran-2-yl)methanol and Derivatives

Functional GroupWavenumber (cm⁻¹)IntensityCausality & Structural Significance
O–H Stretch 3350 – 3450Strong, BroadArises from the primary alcohol. The broadness is caused by extensive intermolecular hydrogen bonding in the neat liquid state, which weakens the O-H bond and shifts the absorption to lower frequencies compared to a free hydroxyl group (~3600 cm⁻¹).
=C–H Stretch 3060 – 3080WeakRepresents the sp² hybridized carbon-hydrogen bonds of the endocyclic alkene[2]. The high s-character of the sp² orbital stiffens the bond, pushing the frequency above 3000 cm⁻¹.
–C–H Stretch 2850 – 2950ModerateCorresponds to the sp³ hybridized C-H bonds of the methine, methylene, and ring carbons[3].
C=C Stretch 1620 – 1640Weak to ModerateThe endocyclic cis-double bond stretching. In perfectly symmetric cyclic alkenes, this peak is IR-inactive. However, the asymmetric substitution at the C2 position by the hydroxymethyl group induces a sufficient dipole moment change, rendering this peak visible, as observed in related 2-substituted 2,5-dihydrofurans[2][3].
C–O Stretch 1030 – 1110Strong, SharpA complex, overlapping band resulting from both the primary alcohol C-O stretch and the cyclic ether (C-O-C) asymmetric stretch. This is a definitive fingerprint region for the dihydrofuran scaffold[4].
=C–H Bend 700 – 750StrongOut-of-plane bending characteristic of cis-alkenes in a constrained 5-membered ring system[2].

Standardized Experimental Protocol

To ensure high-fidelity analytical data, the sample must be synthesized, purified, and analyzed under strictly controlled conditions. The following protocol outlines a self-validating system for the preparation and IR characterization of the compound.

Phase 1: Synthesis and Purification

The target compound is typically accessed via the reduction of methyl 2,5-dihydrofuran-2-carboxylate[5].

  • Reduction : Dissolve methyl 2,5-dihydrofuran-2-carboxylate in anhydrous CH₂Cl₂ and cool to -78 °C under an inert argon atmosphere.

  • Reagent Addition : Slowly add Diisobutylaluminum hydride (DIBAL-H) (2.2 equivalents, 1.0 M in THF). Causality: The cryogenic temperature (-78 °C) and the choice of DIBAL-H are critical to prevent the over-reduction or reductive ring-opening of the sensitive dihydrofuran ether linkage[5].

  • Quenching & Extraction : Stir for 2 hours, warm to -10 °C, and quench with a saturated aqueous solution of Rochelle's salt to break down the aluminum emulsion. Extract with ethyl acetate and concentrate in vacuo.

  • Purification : Purify via silica gel flash chromatography to yield the pure (2,5-dihydrofuran-2-yl)methanol.

Phase 2: FT-IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets for this liquid compound. Causality: KBr is highly hygroscopic; any absorbed ambient moisture will produce a broad O-H band that masks the sample's intrinsic hydroxyl signal and introduces a water bending artifact at ~1640 cm⁻¹, which perfectly overlaps with and obscures the critical C=C stretch of the dihydrofuran ring.

  • Background Calibration : Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Loading : Apply 1-2 drops of the neat (2,5-dihydrofuran-2-yl)methanol directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Acquisition : Record the spectrum.

  • Self-Validation Checkpoint : Immediately inspect the 2300-2400 cm⁻¹ region. A flat baseline here confirms successful background subtraction of CO₂. Inspect the 1640 cm⁻¹ peak; if it is unusually broad or intense, it indicates water contamination rather than the true C=C stretch, necessitating sample drying over activated molecular sieves.

Visualizing the Analytical Workflow

Workflow A Precursor: Methyl 2,5-dihydrofuran-2-carboxylate B Reduction: DIBAL-H in CH2Cl2 (-78 °C) A->B C Target: (2,5-Dihydrofuran-2-yl)methanol B->C D Sample Prep: ATR-FTIR Crystal Loading C->D E Acquisition: 4000-400 cm⁻¹, 4 cm⁻¹ Resolution D->E F Analysis: Peak Assignment & Validation E->F

Synthesis and FT-IR characterization workflow for (2,5-dihydrofuran-2-yl)methanol.

Conclusion

The precise IR characterization of (2,5-dihydrofuran-2-yl)methanol hinges on understanding the vibrational mechanics of its constrained cyclic ether and exocyclic alcohol. By employing ATR-FTIR and adhering to self-validating background checks, researchers can definitively confirm the structural integrity of this crucial pharmaceutical building block before downstream integration into complex nucleoside syntheses.

References

  • Source: nih.
  • Title: Synthesis of Enantiopure Oxygen- and Nitrogen-Containing...
  • Title: Synthesis of 2,5-Dihydrofurans via a gold(I)
  • Title: Table des matières (Synthesis of 2,5-dihydrofuran-2-yl)methanol)
  • Source: rsc.

Sources

Exploratory

Crystal Structure Analysis of (2,5-Dihydrofuran-2-yl)methanol Derivatives: From Synthesis to Structure-Activity Insights

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Dihydrofuran Scaffold The (2,5-Dihydrofuran-2-yl)methanol core is a privileged hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydrofuran Scaffold

The (2,5-Dihydrofuran-2-yl)methanol core is a privileged heterocyclic scaffold that serves as a versatile precursor in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2] Its unique structure allows for a variety of chemical transformations, making it a valuable building block in organic chemistry and drug discovery.[1][3] The furan nucleus is a pharmacologically active entity, and compounds containing this ring have received increasing attention for their promising therapeutic activities, including anticancer properties.[4]

For researchers in drug development, the precise elucidation of a molecule's three-dimensional (3D) structure is paramount.[5] Understanding the exact atomic arrangement, configuration, and conformation is critical for deciphering structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.[5][6][7][8][9] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for initial characterization, single-crystal X-ray crystallography remains the definitive, gold-standard technique for absolute structure validation.[5] It provides unambiguous proof of a molecule's constitution by mapping atomic positions with exceptional precision.[5][10][11]

This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of (2,5-Dihydrofuran-2-yl)methanol derivatives. We will explore the causality behind experimental choices, from obtaining suitable crystals to interpreting the final structural data, equipping researchers with the field-proven insights necessary to leverage this powerful analytical technique.

The First Hurdle: Obtaining High-Quality Single Crystals

The most challenging and often rate-limiting step in a crystallographic study is growing single crystals of sufficient size and quality.[12] The process is a nuanced art, requiring careful consideration of the molecule's physicochemical properties. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, repeating lattice.

Causality in Crystallization Method Selection

The choice of crystallization technique is dictated by the compound's solubility, stability, and the amount of material available.[12] For dihydrofuran derivatives, which can vary widely in polarity and functionality, a range of methods may be employed.

  • Slow Evaporation: This is the simplest method, suitable for compounds that are highly soluble in a volatile solvent. The principle is to slowly increase the concentration by allowing the solvent to evaporate over days or weeks. Its simplicity is also its drawback; the process can be difficult to control, sometimes leading to rapid precipitation instead of crystal growth.

  • Vapor Diffusion: A highly controlled and widely successful technique. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solubility and promoting slow crystal formation. This method offers fine control over the rate of supersaturation.[12]

  • Solvent Layering: This technique involves carefully layering a solvent containing the dissolved compound over a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix. This is particularly useful for sensitive compounds that may degrade over the long incubation times required for vapor diffusion.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

This protocol describes a standard hanging-drop vapor diffusion setup, a self-validating system where success (crystal formation) or failure (precipitation, oiling out, or no change) provides clear feedback on the chosen conditions.

  • Preparation of the Compound Solution: Dissolve 2-5 mg of the purified (2,5-Dihydrofuran-2-yl)methanol derivative in a minimal amount (0.2-0.5 mL) of a suitable "good" solvent (e.g., acetone, ethyl acetate, dichloromethane) in a small vial. The solution should be clear and fully dissolved.

  • Preparation of the Reservoir: In a larger, outer beaker or well of a crystallization plate, add 1-2 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether).[12]

  • Setup: Place a small drop (2-5 µL) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system with grease to create an airtight environment.

  • Incubation & Monitoring: Seal the container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator at 4°C). Monitor the drop for crystal growth over several days to weeks. High-quality single crystals should appear as clear, well-defined geometric shapes.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in all dimensions) have formed, carefully select a well-formed single crystal under a microscope. Mount the crystal on a cryoloop, often coated in a cryoprotectant oil to prevent ice formation during data collection.[12]

G cluster_prep Preparation cluster_setup Experiment Setup cluster_growth Growth & Analysis A Dissolve Derivative in 'Good' Solvent C Pipette Drop of Solution onto Coverslip A->C B Prepare Reservoir of 'Anti-Solvent' D Invert and Seal over Reservoir B->D C->D Hanging Drop E Incubate at Constant Temperature D->E Vapor Diffusion Begins F Monitor for Crystal Growth E->F F->E Failure (Adjust Conditions) G Harvest & Mount Single Crystal F->G Success cluster_source X-ray Source cluster_sample Sample Stage cluster_detector Detection XRay X-ray Tube Crystal Mounted Crystal on Goniometer XRay->Crystal Incident Beam Detector X-ray Detector Crystal->Detector Diffracted Beams Data Raw Data (Intensities & Positions) Detector->Data Diffraction Pattern

Caption: High-level overview of an SC-XRD experiment.

From Data to Structure: Processing and Refinement

The collected diffraction pattern is not a direct image of the molecule. It is a complex dataset that must be computationally processed to generate the final 3D structure. This workflow involves three main stages:

  • Data Integration: The raw images from the detector are processed to identify the position of each diffraction spot and measure its intensity. This creates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Structure Solution: This is the most critical computational step, which involves solving the "phase problem." The diffraction data provides intensities (amplitudes) but not the phase information of the X-ray waves. Mathematical methods (e.g., direct methods or Patterson methods) are used to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then iteratively refined, adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor, where a lower value indicates a better fit. [13]

Interpreting the Structure: A Wealth of Information

A successfully refined crystal structure provides a wealth of precise and unambiguous data, which is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access. [14][15]

Key Crystallographic Parameters

The following table summarizes the type of quantitative data obtained for two hypothetical derivatives, illustrating the level of detail provided by a successful SC-XRD experiment.

ParameterDerivative A: (2,5-Dihydrofuran-2-yl)methanolDerivative B: 4-Bromo-(2,5-dihydrofuran-2-yl)methanol
Chemical FormulaC₅H₈O₂C₅H₇BrO₂
Formula Weight100.12179.01
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)8.345(2)6.123(1)
b (Å)10.112(3)9.887(2)
c (Å)12.543(4)11.456(3)
β (°)98.76(1)90
Volume (ų)1045.6(5)693.4(3)
Z (Molecules/Unit Cell)44
Final R₁(F)0.0450.038
wR₂(F²)0.1120.095

Data is illustrative and not from a specific publication.

Insights for Drug Development

This data is crucial for drug development professionals:

  • Absolute Configuration: For chiral molecules, SC-XRD is the only method that can determine the "absolute" configuration of stereocenters without ambiguity, which is fundamental to understanding enantioselectivity at biological targets. [6][7]* Conformational Analysis: The structure reveals the preferred low-energy conformation of the molecule in the solid state. This provides a starting point for understanding the bioactive conformation required for receptor binding.

  • Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, highlighting key non-covalent interactions like hydrogen bonds and π–π stacking. [13][16]This information is invaluable for designing molecules with improved physical properties, such as solubility and crystal habit, and for understanding how a ligand might interact with amino acid residues in a protein's active site. [9]

Complementary Techniques: Building a Complete Picture

While SC-XRD provides the definitive solid-state structure, it is crucial to complement this data with other analytical techniques that characterize the molecule's properties in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the carbon-hydrogen framework and connectivity of a molecule in solution. [17]¹H and ¹³C NMR spectra confirm the successful synthesis of the target derivative before the often-laborious crystallization process is attempted. [18][19][20]* Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups (e.g., O-H stretch for the alcohol, C=C stretch for the dihydrofuran ring) through their characteristic vibrational frequencies. [17][21] Together, these spectroscopic methods provide a comprehensive characterization that validates the molecular identity, which is then precisely mapped in 3D space by crystallography. [5]

Conclusion: From Atomic Coordinates to Advanced Drug Design

The crystal structure analysis of (2,5-Dihydrofuran-2-yl)methanol derivatives is a powerful, multi-step process that yields invaluable information for researchers in chemistry and drug development. By providing a precise and unambiguous 3D atomic map, single-crystal X-ray diffraction allows for a deep understanding of a molecule's stereochemistry, conformation, and intermolecular interactions. This knowledge is a prerequisite for modern structure-based drug design, enabling the rational optimization of lead compounds to create safer and more effective therapeutics. [7][8]The rigorous application of the workflows described in this guide empowers scientific teams to unlock the full potential of this important chemical scaffold.

References

  • BenchChem. (n.d.). Validating the Structure of Novel 2(5H)-Furanone Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • BenchChem. (n.d.). A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives. Benchchem.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD).
  • Anton Paar. (n.d.). X-ray Diffraction (XRD). Anton Paar Wiki.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 133-135. [Link]

  • Jeffrey, G. A., & Yeon, Y. (1988). The crystal structure of an unusual chromophoric dimeric furan. Carbohydrate Research, 174, 1-8. [Link]

  • Katagiri, N., et al. (1981). X-Ray crystal structure determination of furanomycin. Journal of the Chemical Society, Chemical Communications, (13), 645-646. [Link]

  • Flippen-Anderson, J. L., & George, C. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4), E873–E881. [Link]

  • Flippen-Anderson, J. L., & George, C. (2005). The role of crystallography in drug design. The AAPS Journal, 7(4), E873-E881. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • BenchChem. (n.d.). The Synthesis and Discovery of 2,3-Dihydrofuran: An In-depth Technical Guide. Benchchem.
  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2539. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. Retrieved from [Link]

  • Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol. PubChem. Retrieved from [Link]

  • IUCrData. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dihydrofurans: Organic Chemistry Study Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane... Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 47(2), 11-20. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Furandimethanol. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, December 24). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link]

Sources

Foundational

Electronic Properties and DFT Calculations of (2,5-Dihydrofuran-2-yl)methanol: A Computational Whitepaper

Executive Summary (2,5-Dihydrofuran-2-yl)methanol is a highly versatile cyclic ether derivative characterized by a rigid 2,5-dihydrofuran ring and a hydrogen-bonding hydroxymethyl substituent. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (2,5-Dihydrofuran-2-yl)methanol is a highly versatile cyclic ether derivative characterized by a rigid 2,5-dihydrofuran ring and a hydrogen-bonding hydroxymethyl substituent. This whitepaper provides an in-depth technical analysis of its electronic properties using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we decode the molecule's frontier molecular orbitals (FMOs), global reactivity descriptors, and molecular electrostatic potential (MEP), offering crucial insights for drug development and pharmacophore mapping.

Chemical Context and Pharmacological Relevance

The structural scaffold of (2,5-Dihydrofuran-2-yl)methanol presents a unique combination of π-electron density from the endocyclic double bond and amphiphilic hydrogen-bonding capabilities from the hydroxyl group. Similar furan derivatives have demonstrated significant utility as1[1]. In drug development, such functionalized oxygen heterocycles frequently serve as bioisosteres for ribose rings or as critical hinge-binding motifs in kinase inhibitors. Understanding the precise electronic topology of this molecule allows researchers to predict its pharmacokinetic behavior, metabolic stability, and binding affinity to target receptors.

Theoretical Framework: The Causality of DFT Parameters

To accurately model the electronic structure of (2,5-Dihydrofuran-2-yl)methanol, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set.

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the industry standard for organic molecules. It effectively balances computational efficiency with the rigorous calculation of exchange-correlation energies, yielding highly accurate 2[2].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the ring oxygen and the hydroxyl oxygen. Furthermore, polarization functions (d,p) account for the asymmetrical distortion of atomic orbitals during bond formation, ensuring the precise modeling of 2[2].

Standard Operating Procedure: Self-Validating DFT Workflow

A robust computational protocol must be self-validating to ensure scientific integrity. The following step-by-step methodology guarantees that the extracted electronic properties are derived from a true ground-state conformation.

  • Conformational Initialization: Generate the initial 3D geometry of (2,5-Dihydrofuran-2-yl)methanol using molecular mechanics (e.g., MMFF94) to identify the lowest-energy rotamer of the hydroxymethyl group.

  • Geometry Optimization: Execute the DFT optimization at the B3LYP/6-311++G(d,p) level. The algorithm iteratively calculates the energy gradient and updates atomic coordinates until the forces on all atoms converge to near-zero thresholds.

  • Hessian Matrix Evaluation (The Validation Step): Perform a vibrational frequency calculation on the optimized geometry. This step computes the second derivatives of the energy (Hessian matrix). Causality: If all computed frequencies are positive, the structure is confirmed as a true local minimum on the potential energy surface. If any imaginary frequencies (negative values) are present, the structure is trapped in a saddle point (transition state) and must be structurally perturbed and 3[3].

  • Frontier Molecular Orbital (FMO) Extraction: Once validated, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Electrostatic and Population Analysis: Generate the Molecular Electrostatic Potential (MEP) grid and perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hyperconjugation.

DFT_Workflow Start 1. Initial 3D Conformer (2,5-Dihydrofuran-2-yl)methanol Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq 3. Frequency Calculation (Hessian Matrix Evaluation) Opt->Freq Check Imaginary Frequencies == 0? Freq->Check Check->Opt No (Saddle Point) Props 4. Electronic Properties (HOMO-LUMO, MEP, NBO) Check->Props Yes (True Minimum) Output 5. Pharmacophore Mapping & Reactivity Profiling Props->Output

Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties and Reactivity Descriptors

The chemical reactivity and kinetic stability of (2,5-Dihydrofuran-2-yl)methanol are fundamentally governed by its FMOs. The HOMO represents the molecule's electron-donating capability (nucleophilicity), while the LUMO represents its electron-accepting capability (electrophilicity).

Based on standard quantum chemical principles (Koopmans' theorem approximations), we can derive global reactivity descriptors. Table 1 summarizes the computed properties for the validated ground-state geometry.

Table 1: Computed Global Reactivity Descriptors for (2,5-Dihydrofuran-2-yl)methanol (B3LYP/6-311++G(d,p))

DescriptorValue (eV)*Mathematical Derivation
E_HOMO -6.45Extracted from Wavefunction
E_LUMO -0.85Extracted from Wavefunction
Energy Gap (ΔE) 5.60E_LUMO - E_HOMO
Ionization Potential (I) 6.45-E_HOMO
Electron Affinity (A) 0.85-E_LUMO
Chemical Hardness (η) 2.80(I - A) / 2
Chemical Softness (S) 0.351 / (2η)
Electronegativity (χ) 3.65(I + A) / 2
Electrophilicity Index (ω) 2.38χ² / (2η)

*Note: Values are representative computational baselines derived from analogous functionalized dihydrofuran systems for illustrative purposes.

Causality of the Energy Gap (ΔE): A ΔE of 5.60 eV indicates a highly stable molecule with moderate polarizability. In drug development, a molecule with an optimal HOMO-LUMO gap is less prone to indiscriminate off-target covalent binding, thereby reducing the risk of2[2].

Molecular Electrostatic Potential (MEP) and Pharmacophore Mapping

The MEP is a critical visual and quantitative tool for predicting3 between the drug molecule and its biological target[3].

  • Nucleophilic Sites (Red Regions): High electron density localizes around the oxygen atom of the hydroxyl group and the ether oxygen of the 2,5-dihydrofuran ring. These are prime hydrogen-bond acceptor sites.

  • Electrophilic Sites (Blue Regions): The hydrogen atom of the hydroxyl group exhibits a strong positive potential, acting as a potent hydrogen-bond donor.

  • Neutral/Hydrophobic Sites (Green/Yellow Regions): The carbon backbone and the endocyclic double bond present a relatively neutral potential, facilitating van der Waals and π-alkyl interactions within hydrophobic receptor pockets.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. For (2,5-Dihydrofuran-2-yl)methanol, significant stabilization energy (E2) arises from the delocalization of the oxygen lone pairs ( nO​ ) into the adjacent anti-bonding orbitals ( σC−C∗​ and σC−H∗​ ). This stereoelectronic effect dictates the preferred rotameric state of the hydroxymethyl group, which is a critical parameter when predicting the bioactive conformation during molecular docking simulations.

Conclusion

The rigorous application of DFT at the B3LYP/6-311++G(d,p) level provides a comprehensive electronic profile of (2,5-Dihydrofuran-2-yl)methanol. By enforcing a self-validating workflow—ensuring zero imaginary frequencies—researchers can confidently utilize the derived HOMO-LUMO gaps, MEP maps, and reactivity descriptors to guide rational drug design, optimize ligand-receptor binding affinities, and predict metabolic liabilities.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for the Selective Synthesis of (2,5-Dihydrofuran-2-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, kinetically controlled protocol for the partial hydrogenation of furfuryl alcohol to (2,5-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, kinetically controlled protocol for the partial hydrogenation of furfuryl alcohol to (2,5-dihydrofuran-2-yl)methanol, mitigating the thermodynamic sink of over-reduction.

Mechanistic Causality & Reaction Dynamics

The catalytic partial hydrogenation of furfuryl alcohol (FALC) to (2,5-dihydrofuran-2-yl)methanol is notoriously challenging due to the inherent thermodynamics of furan ring saturation. The first equivalent of hydrogen addition requires overcoming the resonance energy of the aromatic furan system, making it the rate-limiting step. However, once the intermediate dihydrofuran (DHF) is formed, the resulting isolated alkene is highly reactive. Without kinetic intervention, the DHF intermediate rapidly consumes a second equivalent of hydrogen to form the fully saturated tetrahydrofurfuryl alcohol (THFA), which acts as a thermodynamic sink.

To achieve high selectivity for (2,5-dihydrofuran-2-yl)methanol, the catalytic system must be engineered to lower the binding energy of the DHF intermediate, forcing it to desorb from the active metal sites before further reduction occurs. Density Functional Theory (DFT) studies on Pd(111) surfaces confirm that dihydrofuran is a stable intermediate, provided the hydrogen partial pressure and surface coverage are strictly controlled 1.

Furthermore, the choice of catalyst support is critical. Acidic supports (such as aluminosilicates) must be strictly avoided. Protonation of the partially hydrogenated DHF intermediate significantly weakens the C-O-C ether bond, initiating spontaneous ring-opening hydrogenolysis to yield 1,5-pentanediol and other linear side products 2. Conversely, utilizing non-acidic supports like TiO2 with preadsorbed hydrogen promotes selective hydrogenation over decarbonylation or ring-opening 3.

Pathway FA Furfuryl Alcohol (Substrate) DHF (2,5-Dihydrofuran-2-yl)methanol (Target Product) FA->DHF +H2 (Kinetic Control) Rate-Limiting Step Diol 1,5-Pentanediol (Hydrogenolysis) FA->Diol Acidic Sites + H2 Ring Opening THFA Tetrahydrofurfuryl Alcohol (Over-reduction) DHF->THFA +H2 (Thermodynamic Sink) Fast Step DHF->Diol Acidic Sites + H2

Fig 1: Reaction network for the catalytic hydrogenation of furfuryl alcohol.

Thermodynamic & Quantitative Data Summary

Understanding the bond dissociation energies and activation barriers is essential for tuning the reaction conditions. The table below summarizes the quantitative parameters that dictate the fate of the DHF intermediate.

Table 1: Thermodynamic & Kinetic Parameters for Furan Ring Hydrogenation

Intermediate / PathwayActivation/Bond EnergyPrimary Byproduct RiskReference
Furan Ring → DHFHigh (Loss of aromaticity)Unreacted Substrate1
DHF → THFALow (Thermodynamically driven)Over-reduction (THFA)1
DHF Ether Cleavage (C-O-C)1.378 - 1.455 eV1,5-Pentanediol2
THFA Ether Cleavage (C-O-C)1.433 - 1.449 eV1,5-Pentanediol2

Note: The lower ether cleavage energy of the partially hydrogenated DHF (1.378 eV) compared to the fully saturated THFA (1.449 eV) highlights why strictly non-acidic conditions are required to prevent premature ring opening.

Step-by-Step Experimental Protocol

To enforce kinetic control, this protocol utilizes a poisoned Palladium catalyst (Pd/BaSO4 with quinoline) . The addition of quinoline alters the d-band center of the palladium, significantly reducing the adsorption strength of the alkene moiety in the newly formed 2,5-dihydrofuran ring, allowing it to diffuse into the bulk solvent before a second hydrogenation event occurs.

Materials Required:
  • Substrate: Furfuryl alcohol (purified via vacuum distillation to remove humins).

  • Catalyst: 5% Pd/BaSO4 (unreduced).

  • Poison/Modifier: Synthetic quinoline (0.1 equivalents relative to Pd).

  • Solvent: Anhydrous ethanol or ethyl acetate (non-acidic).

  • Equipment: Parr shaker or automated volumetric hydrogenation reactor (e.g., HEL polyHEL).

Workflow Execution:
  • Reactor Charging:

    • In a 100 mL pressure vessel, dissolve 10.0 mmol of furfuryl alcohol in 25 mL of anhydrous ethanol.

    • Add 50 mg of 5% Pd/BaSO4 and 5 µL of quinoline.

    • Causality Check: BaSO4 is chosen over activated carbon (Pd/C) to eliminate trace acidic surface oxides that catalyze ring-opening to 1,5-pentanediol.

  • Inertion and Preadsorption:

    • Seal the reactor and purge with ultra-high purity N2 (3 cycles at 30 psi) to remove atmospheric oxygen.

    • Purge with H2 (3 cycles at 15 psi). Preadsorbed hydrogen on the metal surface is critical to favor hydrogenation over decarbonylation 3.

  • Kinetic Hydrogenation:

    • Pressurize the reactor to exactly 1.5 bar (22 psi) H2 .

    • Initiate vigorous agitation (800 rpm) at 20 °C . Do not exceed 25 °C, as thermal energy exponentially increases the rate of the second hydrogenation step.

  • Volumetric Quenching (Self-Validating Step):

    • Monitor the volumetric hydrogen uptake continuously.

    • The reaction must be manually or automatically quenched (depressurized and flushed with N2) the moment exactly 1.0 molar equivalent of H2 is consumed. Allowing the reaction to proceed based on time rather than volumetric uptake guarantees over-reduction to THFA.

  • Isolation:

    • Filter the reaction mixture through a short pad of Celite to remove the Pd/BaSO4 catalyst.

    • Concentrate the filtrate under reduced pressure (water bath < 30 °C) to yield the crude (2,5-dihydrofuran-2-yl)methanol.

Workflow Step1 1. Catalyst Prep Poisoned Pd or Pt/TiO2 Step2 Step2 Step1->Step2 Step3 3. Kinetic Hydrogenation Strict P(H2) & Temp Control Step2->Step3 Step4 4. Rapid Quench Depressurize to halt reaction Step3->Step4 Step5 5. Analytical Validation GC-FID & 1H-NMR Step4->Step5

Fig 2: Step-by-step experimental workflow for kinetic partial hydrogenation.

Analytical Validation

A robust protocol must be self-validating. Because DHF and THFA have similar boiling points and polarities, visual or TLC monitoring is insufficient.

  • GC-FID Monitoring: Take 50 µL aliquots every 15 minutes during the optimization phase. The target (2,5-dihydrofuran-2-yl)methanol will elute shortly after the unreacted furfuryl alcohol, but before the fully saturated THFA. The reaction is deemed successful when the DHF peak area reaches >85% relative to the starting material, with THFA <5%.

  • 1H-NMR (CDCl3) Verification:

    • Success Indicator: The presence of two distinct vinylic protons (C=C) in the furan ring appearing as multiplets between δ 5.80 – 6.05 ppm .

    • Failure Indicator: The complete disappearance of signals past δ 5.0 ppm indicates over-reduction to THFA. The appearance of broad multiplet signals around δ 3.6 ppm alongside a loss of ring structure indicates acidic ring-opening to 1,5-pentanediol.

References

  • 1A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing.

  • 4Furfuraldehyde Hydrogenation on Titanium Oxide-Supported Platinum Nanoparticles Studied by Sum Frequency Generation Vibrational Spectroscopy. Department of Chemistry and Biochemistry, OSU.

  • 2Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. RSC Publishing.

  • 3Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. ACS Publications.

Sources

Application

Application Note: (2,5-Dihydrofuran-2-yl)methanol as a Versatile Precursor in Total Organic Synthesis

Executive Summary In the realm of total organic synthesis, the construction of densely functionalized oxygen heterocycles is a recurring challenge. (2,5-Dihydrofuran-2-yl)methanol has emerged as a privileged chiral and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of total organic synthesis, the construction of densely functionalized oxygen heterocycles is a recurring challenge. (2,5-Dihydrofuran-2-yl)methanol has emerged as a privileged chiral and racemic building block for drug development professionals and synthetic chemists. Featuring a rigid five-membered ring, a reactive endocyclic double bond, and an orthogonal hydroxymethyl handle, this precursor provides a highly predictable conformational bias. This application note explores the mechanistic rationale behind its use, highlights its critical role in synthesizing complex natural products, and provides self-validating experimental protocols for its generation and functionalization.

Strategic Significance in Total Synthesis

The utility of the (2,5-dihydrofuran-2-yl)methanol core spans multiple therapeutic classes, acting as a foundational scaffold for antibiotics, anticancer agents, and antiviral nucleosides.

  • Antibacterial Agents (Furanomycin Analogs): The trans-2,5-dihydrofuran ring is the defining structural motif of L-(+)-furanomycin, a naturally occurring isoleucine antagonist that inhibits protein translation in M. tuberculosis and E. coli. Synthetic routes frequently rely on the base-catalyzed elimination or metal-catalyzed cycloisomerization of carbohydrate precursors to establish this dihydrofuran core before installing the (S)-amino acid side chain 1.

  • Annonaceous Acetogenins ((-)-Mucocin): In the enantioselective total synthesis of (−)-mucocin—a potent antitumor agent—the strategic formation of the 2,5-dihydrofuran ring is achieved via Hoye’s activation strategy. Ruthenium carbene complexes preferentially insert into terminal alkenes of allyloxymethyl groups, utilizing ring-closing metathesis (RCM) to construct the cyclic ether with high regioselectivity 2.

  • Antiviral Nucleoside Analogs: Acyclic enynes can be subjected to ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) to produce functionalized (2,5-dihydrofuran-2-yl)methanol derivatives. These cyclic intermediates serve as highly reactive glycosyl donors for the preparation of d4T (stavudine) analogues and azasugars 3.

G N1 Acyclic Precursors (Enynes / Carbohydrates) N2 Ru-Catalyzed RCM or Base Elimination N1->N2 Cyclization N3 (2,5-Dihydrofuran-2-yl)methanol N2->N3 Core Formation N4 Stereoselective Functionalization N3->N4 Epoxidation / Cross-Metathesis N5 Antibiotics (e.g., Furanomycin) N4->N5 N6 Acetogenins (e.g., (-)-Mucocin) N4->N6 N7 Nucleoside Analogs (e.g., d4T) N4->N7

Fig 1. Divergent synthetic pathways utilizing the (2,5-dihydrofuran-2-yl)methanol core.

Mechanistic Rationale: Why Choose This Precursor?

The selection of (2,5-dihydrofuran-2-yl)methanol over linear aliphatic chains is driven by conformational rigidity and orthogonal reactivity .

  • Facial Selectivity: The five-membered ring restricts the rotational degrees of freedom. When subjected to electrophilic additions (such as epoxidation via mCPBA or dihydroxylation via OsO₄), the steric bulk of the C2-hydroxymethyl group directs the incoming reagent to the opposite face (anti-attack), ensuring high diastereoselectivity.

  • Orthogonal Handles: The molecule possesses two distinct reactive sites. The primary hydroxyl group can be selectively protected (e.g., as a TBS ether) or oxidized to an aldehyde (analogous to Garner's aldehyde) for Wittig olefination, while the endocyclic alkene remains intact for subsequent cross-metathesis or cycloaddition.

Quantitative Data Summary

The following table summarizes the reaction parameters and yields associated with the generation and utilization of the (2,5-dihydrofuran-2-yl)methanol scaffold across different total synthesis campaigns.

Precursor / IntermediateReaction TypeCatalyst / ReagentsYield (%)Target ApplicationRef.
Acyclic Enyne AcetalRing-Closing Enyne Metathesis (RCEYM)Grubbs 2nd Gen (Ru), CH₂Cl₂85–92%d4T Nucleoside Analogs3
Tosylated FuranoseBase-Catalyzed EliminationNaH or DBU, THF>80%(+)-Furanomycin Core1
Allyloxymethyl AlkeneRing-Closing Metathesis (RCM)Grubbs 2nd Gen (Ru), CH₂Cl₂7:1 (Regio.)(-)-Mucocin Fragment2
Propargyl OxiraneAu(III)-Catalyzed CycloisomerizationAuCl₃, AgOTf (cat.)75–88%Norfuranomycin1

Experimental Protocols

Protocol A: Synthesis of the Dihydrofuran Core via Ring-Closing Metathesis (RCM)

This protocol details the atom-economic construction of the 2,5-dihydrofuran ring from an acyclic diene/enyne precursor using a ruthenium-based catalyst.

Causality & Design: Oxygen must be rigorously excluded because it irreversibly oxidizes the electron-rich ruthenium carbene, rendering the catalyst inactive. Ethyl vinyl ether is used as a quenching agent because it reacts rapidly with the active Ru-carbene to form an inactive, stable Fischer carbene, preventing unwanted double-bond migration during purification.

  • Preparation & Degassing: Dissolve the acyclic precursor (1.0 mmol) in anhydrous CH₂Cl₂ (100 mL) to achieve a highly dilute solution (0.01 M). Causality: High dilution favors intramolecular ring-closing over intermolecular cross-metathesis (oligomerization). Degas the solution via three freeze-pump-thaw cycles.

  • Catalyst Addition: Under an argon atmosphere, add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%). The solution will transition from purple to a deep brown/red, indicating the initiation of the catalytic cycle.

  • Reaction Execution: Heat the mixture to a gentle reflux (40 °C) for 2–4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The protocol is self-validating: the disappearance of the UV-active starting material and the emergence of a lower R_f spot (due to the increased polarity of the constrained cyclic ether) confirms conversion.

  • Quenching: Cool the reaction to room temperature and add excess ethyl vinyl ether (1.0 mL). Stir for 30 minutes.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel) to isolate the (2,5-dihydrofuran-2-yl)methanol derivative.

Workflow S1 1. Degassing (Freeze-Pump-Thaw) S2 2. Catalyst Addition (Grubbs II, 40°C) S1->S2 S3 3. TLC Monitoring (Rf Shift Validation) S2->S3 S4 4. Quenching (Ethyl Vinyl Ether) S3->S4 S5 5. Purification (Silica Gel) S4->S5

Fig 2. Step-by-step experimental workflow for Ru-catalyzed Ring-Closing Metathesis.

Protocol B: Diastereoselective Epoxidation of the Dihydrofuran Core

This protocol outlines the functionalization of the endocyclic double bond, leveraging the pre-existing stereocenter for facial selectivity.

Causality & Design: mCPBA (meta-chloroperoxybenzoic acid) is used for electrophilic epoxidation. As the reaction proceeds, m-chlorobenzoic acid is generated as a byproduct. Because epoxides on strained five-membered rings are highly susceptible to acid-catalyzed ring-opening, NaHCO₃ is introduced to buffer the system and neutralize the acid byproduct immediately.

  • Setup: Dissolve the protected (2,5-dihydrofuran-2-yl)methanol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C in an ice bath.

  • Buffering: Add solid NaHCO₃ (2.0 mmol) to the stirring solution.

  • Reagent Addition: Slowly add purified mCPBA (1.2 mmol) in small portions to control the exothermic peroxy-transfer.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (NMR Confirmation): Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract with CH₂Cl₂, and concentrate. Validate the success of the epoxidation via ¹H NMR: the characteristic vinylic protons of the starting material (typically ~5.8 ppm) must completely disappear, replaced by oxirane ring protons shifted upfield (~3.5–3.8 ppm). 2D NOESY NMR is used to validate the anti-relationship between the epoxide oxygen and the hydroxymethyl group.

References

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: MDPI URL
  • Total Synthesis of (−)
  • Formation of Five- and Six-Membered Heterocyclic Compounds by Ringclosing Metathesis Source: ResearchGate URL

Sources

Method

Application Note: Asymmetric Catalysis and Resolution Strategies for (2,5-Dihydrofuran-2-yl)methanol Derivatives

Executive Summary For drug development professionals and synthetic chemists, the chiral 2,5-dihydrofuran core represents a privileged structural motif. Specifically, (2,5-dihydrofuran-2-yl)methanol and its derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the chiral 2,5-dihydrofuran core represents a privileged structural motif. Specifically, (2,5-dihydrofuran-2-yl)methanol and its derivatives are critical chiral building blocks in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Stavudine (d4T) and β-L-D4A, which are pivotal in antiretroviral therapies[1][2]. Because the biological efficacy of these nucleoside analogues is strictly dictated by the stereochemistry at the C2 position[3], accessing enantiopure (2,5-dihydrofuran-2-yl)methanol is a non-negotiable requirement in preclinical and clinical manufacturing.

This application note details field-proven methodologies for accessing this critical scaffold through two distinct paradigms of asymmetric catalysis: De Novo Asymmetric Synthesis (via Ruthenium-catalyzed enyne metathesis) and Enzymatic Kinetic Resolution (via Lipase-catalyzed transesterification).

Mechanistic Insights & Catalytic Causality

As a Senior Application Scientist, I emphasize that selecting a catalytic pathway is rarely about yield alone; it is about atom economy, thermodynamic driving forces, and downstream scalability.

Pathway A: Ruthenium-Catalyzed Enyne Metathesis

Constructing the 2,5-dihydrofuran ring from acyclic precursors bypasses the thermodynamic difficulty of functionalizing an already formed, unstrained ring. By subjecting acyclic enynes (derived from but-3-en-1,2-diol) to Ruthenium-catalyzed enyne metathesis, we can synthesize (4-vinyl-2,5-dihydrofuran-2-yl)methanol derivatives[4]. The Causality of Ethylene: Performing this metathesis under an ethylene atmosphere is a deliberate mechanistic choice. Ethylene intercepts the Ruthenium carbene to form a highly reactive Ru-methylidene intermediate. This prevents the catalyst from becoming trapped in non-productive resting states, thereby accelerating the catalytic cycle and suppressing unwanted oligomerization[5].

Pathway B: Enzymatic Kinetic Resolution (EKR)

When racemic (2,5-dihydrofuran-2-yl)methanol is readily available, Enzymatic Kinetic Resolution (EKR) using Lipase PS (from Pseudomonas cepacia) or CALB offers a highly scalable route to enantiopurity[6]. The Causality of Vinyl Acetate: In traditional esterification, the generation of water can hydrolyze the product, reversing the equilibrium. By utilizing vinyl acetate as the acyl donor, the byproduct (vinyl alcohol) instantaneously tautomerizes into acetaldehyde. This stereoelectronic tautomerization renders the acylation strictly irreversible, driving the thermodynamic equilibrium entirely to the right and ensuring high conversion[7].

Advanced Transition-Metal Functionalization

Beyond serving as a substrate, the 2,5-dihydrofuran core is a prime target for late-stage asymmetric functionalization. For instance, synergistic Palladium/Nickel dual-metal catalysis enables solvent-controlled enantioselective allylic C–H alkylation of 2,5-dihydrofurans[8]. Concurrently, Gold-catalyzed asymmetric isomerization of alkynes provides a direct route to 2,5-disubstituted 2,5-dihydrofurans from propargylic alcohols, utilizing chiral biphenyl-2-ylphosphine ligands[9].

Workflow Visualization

G cluster_0 Method A: Asymmetric Enyne Metathesis cluster_1 Method B: Enzymatic Kinetic Resolution Start Target: Enantiopure (2,5-Dihydrofuran-2-yl)methanol A1 Acyclic Enyne Precursor Start->A1 B1 Racemic Substrate Start->B1 A2 Ru-Alkylidene Catalyst (Ethylene atm) A1->A2 A3 Chiral 2,5-Dihydrofuran Core A2->A3 End Downstream: Antiviral Nucleoside Analogues (e.g., d4T) A3->End B2 Lipase PS + Vinyl Acetate (Transesterification) B1->B2 B3 (S)-Alcohol + (R)-Acetate (>99% ee) B2->B3 B3->End

Fig 1. Logical workflow for accessing enantiopure (2,5-dihydrofuran-2-yl)methanol via dual catalytic strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Proceeding to subsequent steps is contingent upon passing specific analytical In-Process Controls (IPCs).

Protocol A: Ru-Catalyzed Synthesis of (4-Vinyl-2,5-dihydrofuran-2-yl)methanol

Objective: Construct the chiral 2,5-dihydrofuran ring via enyne metathesis[4].

  • Preparation: Dissolve the acyclic enyne precursor (1.0 equiv, derived from (2S)-but-3-en-1,2-diol) in anhydrous CH₂Cl₂ (0.05 M concentration) under an argon atmosphere.

  • Atmosphere Exchange: Purge the reaction vessel with Ethylene gas for 5 minutes. Maintain a steady ethylene balloon pressure (1 atm) to promote catalyst turnover.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). Stir at room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated when the alkyne precursor spot disappears. Confirm via crude ¹H NMR: look for the disappearance of terminal alkyne protons (~2.2 ppm) and the emergence of the internal olefin protons of the dihydrofuran ring (~5.8 ppm).

  • Isolation: Quench with ethyl vinyl ether (excess) to deactivate the Ru-carbene. Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the enantiopure product.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Objective: Resolve racemic (2,5-dihydrofuran-2-yl)methanol to >99% ee[7].

  • Incubation: Dissolve racemic (2,5-dihydrofuran-2-yl)methanol (10 mmol) in a 3:1 mixture of anhydrous n-hexane and THF (50 mL).

  • Acylation Initiation: Add vinyl acetate (30 mmol, 3.0 equiv) as the irreversible acyl donor. Introduce immobilized Lipase PS (30% w/w relative to substrate).

  • Agitation: Shake the mixture on an orbital shaker at 25 °C (avoid magnetic stirring to prevent mechanical grinding of the immobilized enzyme).

  • Self-Validation (IPC): This is the critical control point. Do not rely on time. Sample the reaction every 2 hours and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Calculate the conversion ( c ) and enantiomeric excess of the substrate ( ees​ ). The system self-validates when ees​ reaches >99%, which mathematically must occur near 50% conversion if the enzyme's enantiomeric ratio ( E -value) is high.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the highly enantioenriched (S)-alcohol from the (R)-acetate via standard column chromatography.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of the discussed catalytic strategies, providing a clear comparative baseline for process chemistry scale-up.

Catalytic StrategyCatalyst / EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Application / Output
Enyne Metathesis Ru-Benzylidene (Grubbs II)Acyclic enyne acetals80–85>98 (chiral pool)d4T Glycosyl Donors
Kinetic Resolution Lipase PS (Immobilized)Racemic (2,5-Dihydrofuran-2-yl)methanol48–50>99Chiral Building Blocks
Allylic C-H Alkylation Synergistic Pd/Ni2,5-Dihydrofuran core75–9092–98Furanose Derivatives
Gold-Catalyzed Cyclization Chiral Biphenyl-2-ylphosphine-AuPropargylic alcohols80–9290–972,5-Disubstituted Dihydrofurans

Sources

Application

Application Note: Strategic Protection of the Hydroxyl Group in (2,5-Dihydrofuran-2-yl)methanol

Abstract: (2,5-Dihydrofuran-2-yl)methanol is a valuable chiral building block in the synthesis of complex molecules, including nucleoside analogues and natural products. The successful incorporation of this moiety into l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (2,5-Dihydrofuran-2-yl)methanol is a valuable chiral building block in the synthesis of complex molecules, including nucleoside analogues and natural products. The successful incorporation of this moiety into larger structures hinges on the effective management of its primary hydroxyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing robust protecting group strategies for this specific substrate. We will delve into the critical chemical sensitivities of the 2,5-dihydrofuran ring and present field-proven protocols for the application and removal of silyl ethers, benzyl ethers, and esters, emphasizing the causality behind methodological choices to ensure high yields and product integrity.

The Synthetic Challenge: Substrate Sensitivity

The primary challenge in manipulating (2,5-Dihydrofuran-2-yl)methanol lies not with the primary hydroxyl group itself, but with the inherent reactivity of the 2,5-dihydrofuran ring. This heterocyclic system is essentially a cyclic enol ether, which imparts significant sensitivity to acidic conditions.[1][2] Exposure to even mild Brønsted or Lewis acids can catalyze ring-opening or polymerization, leading to a complex mixture of byproducts and loss of the desired scaffold.[1][3]

Therefore, the central directive for any protecting group strategy is the strict avoidance of acidic reagents and conditions, both during the protection step and, crucially, during deprotection. This constraint dictates our choice of protecting groups and methodologies, favoring those that operate under neutral or basic conditions.

Strategic Selection of Protecting Groups

The ideal protecting group for (2,5-Dihydrofuran-2-yl)methanol should meet the following criteria:

  • Mild Installation: The protection reaction must proceed under neutral or basic conditions to preserve the dihydrofuran ring.

  • Robust Stability: The group must be stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Orthogonal & Mild Removal: The deprotection must be achievable under non-acidic conditions that do not affect other functional groups or the core structure.[4][5]

Based on these principles, we will explore three classes of protecting groups: Silyl Ethers, Benzyl Ethers, and Esters.

sub (2,5-Dihydrofuran-2-yl)methanol q1 Need Stability to Basic/Nucleophilic Conditions? sub->q1 pg3 Ester (Ac, Piv, Bz) q1->pg3 No (Base Labile) q2 Need Stability to Reductive Conditions (e.g., LiAlH4, DIBAL-H)? q1->q2 Yes pg1 Silyl Ethers (TBDMS, TIPS) pg2 Benzyl Ether (Bn) q2->pg2 No (H₂/Pd Labile) q3 Need Stability to Oxidative Conditions? q2->q3 Yes q3->pg1 Yes (Generally Stable) q3->pg2 No (DDQ Labile)

Caption: Decision workflow for selecting a suitable protecting group.

Application & Deprotection Protocols

Silyl Ethers: The Workhorse Protection

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, represent an excellent first choice for protecting (2,5-Dihydrofuran-2-yl)methanol. They are installed under mild, neutral conditions and are stable to a broad range of non-acidic reagents, including organometallics, hydrides, and many oxidants.[6][7][8] Their removal is most effectively achieved using a fluoride source, which is highly selective for the silicon-oxygen bond and completely avoids the acidic conditions that would damage the substrate.[7][9][10]

Protocol 1: TBDMS Protection of (2,5-Dihydrofuran-2-yl)methanol

This protocol is based on the highly reliable Corey procedure, which utilizes imidazole as a base and catalyst.[11][12]

  • Reagents & Materials:

    • (2,5-Dihydrofuran-2-yl)methanol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Deionized Water & Brine

  • Step-by-Step Procedure:

    • Dissolve (2,5-Dihydrofuran-2-yl)methanol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF (0.5 M concentration).

    • Stir the solution at room temperature until all solids have dissolved.

    • Add TBDMSCl (1.1 equiv) portion-wise to the solution. An exotherm may be observed.

    • Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.

Protocol 2: Fluoride-Mediated Deprotection of the TBDMS Ether

  • Reagents & Materials:

    • TBDMS-protected (2,5-Dihydrofuran-2-yl)methanol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate & Brine

  • Step-by-Step Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.

    • Stir the mixture and monitor by TLC (typically complete within 1-3 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol via flash column chromatography.

sub ROH prot ROTBDMS sub->prot prot->sub sub ROH prot ROBn sub->prot prot->sub

Sources

Method

Application Note: Enzymatic Kinetic Resolution of (2,5-Dihydrofuran-2-yl)methanol Enantiomers

Abstract (2,5-Dihydrofuran-2-yl)methanol is a highly versatile chiral building block utilized in the synthesis of nucleoside analogues (e.g., d4T), azasugars, and complex natural products. This application note details a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2,5-Dihydrofuran-2-yl)methanol is a highly versatile chiral building block utilized in the synthesis of nucleoside analogues (e.g., d4T), azasugars, and complex natural products. This application note details a robust, scalable, and highly enantioselective protocol for the kinetic resolution of racemic (2,5-dihydrofuran-2-yl)methanol using Candida antarctica Lipase B (CALB, commercially available as Novozym 435). By employing vinyl acetate as an irreversible acyl donor in a non-polar organic solvent, researchers can achieve near-perfect enantiomeric excess (>98% ee) for both the unreacted alcohol and the corresponding acetate ester.

Mechanistic Principles & Causality (E-E-A-T)

The success of this enzymatic kinetic resolution relies on the precise interplay between the biocatalyst's active site topology and the thermodynamics of the acyl transfer reaction.

  • Enzyme Selection (CALB) : CALB is a serine hydrolase featuring a catalytic triad (Ser105-His224-Asp187) and a highly defined stereospecific binding pocket. The chiral center at the C2 position of the dihydrofuran ring dictates the substrate's orientation within this pocket. The (R)-enantiomer typically fits the stereochemical demands of the catalytic cleft more favorably, leading to a significantly higher catalytic turnover ( kcat​ ) compared to the (S)-enantiomer [2].

  • Irreversible Acyl Transfer : Vinyl acetate is selected as the acyl donor over standard alkyl esters. The causality here is thermodynamic: upon acyl transfer to the substrate, the leaving group is vinyl alcohol, which rapidly and spontaneously tautomerizes into acetaldehyde. This tautomerization prevents the reverse reaction (hydrolysis or reverse transesterification), driving the equilibrium entirely toward product formation and dramatically reducing reaction times [3].

  • Solvent Effects : Anhydrous, non-polar solvents like methyl tert-butyl ether (MTBE) or hexane are utilized. Polar solvents strip the essential hydration shell from the immobilized enzyme, causing denaturation. Hydrophobic solvents preserve the enzyme's three-dimensional active conformation, thereby maximizing the enantiomeric ratio (E-value) [4].

Reaction Pathway Visualization

Pathway Racemate Racemic Mixture (2,5-Dihydrofuran-2-yl)methanol Enzyme CALB (Novozym 435) + Vinyl Acetate Racemate->Enzyme Acyl Transfer (Irreversible) Ester (R)-Acetate Ester (Fast Reacting) Enzyme->Ester k_cat (R) >> k_cat (S) Alcohol (S)-Alcohol (Slow Reacting) Enzyme->Alcohol Unreacted

Fig 1. Lipase-catalyzed kinetic resolution pathway of (2,5-dihydrofuran-2-yl)methanol.

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the conversion ( c ) and calculating the E-value, the operator can empirically verify the efficiency of the resolution before proceeding to downstream separation [1].

Materials & Reagents
  • Racemic (2,5-dihydrofuran-2-yl)methanol (10.0 mmol)

  • Novozym 435 (Immobilized CALB, 50 mg/mmol substrate)

  • Vinyl acetate (30.0 mmol, 3.0 equiv)

  • Anhydrous MTBE (50 mL)

  • Molecular sieves (4Å, activated)

Step-by-Step Methodology
  • System Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the racemic (2,5-dihydrofuran-2-yl)methanol (1.00 g, 10.0 mmol) and anhydrous MTBE (50 mL). Add activated 4Å molecular sieves (0.5 g) to ensure strictly anhydrous conditions, preventing competitive hydrolysis of the acyl donor.

  • Reaction Initiation : Add vinyl acetate (2.77 mL, 30.0 mmol). Initiate the reaction by adding Novozym 435 (500 mg). Seal the flask and incubate the suspension on a magnetic stirrer at 30 °C (200 rpm).

  • Kinetic Monitoring (Self-Validation) : Withdraw 50 µL aliquots at 2-hour intervals. Dilute with hexane, filter through a short plug of Celite, and analyze via chiral GC (e.g., Cyclosil-B column). Calculate the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ). The ideal stopping point is exactly at or slightly below 50% conversion to ensure the highest ee for the remaining alcohol.

  • Enzyme Recovery : Once the target conversion is reached (typically 8–12 hours), terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 with MTBE (2 × 10 mL). Note: The enzyme can be dried under vacuum and reused for up to 5 cycles with minimal loss of activity.

  • Concentration : Concentrate the combined filtrate under reduced pressure. Maintain the water bath below 30 °C to prevent the evaporation of the volatile furan derivatives.

  • Chromatographic Separation : Purify the crude residue via flash column chromatography on silica gel. Elute first with Hexane/Ethyl Acetate (9:1) to isolate the less polar (R)-(2,5-dihydrofuran-2-yl)methyl acetate. Increase the polarity to Hexane/Ethyl Acetate (1:1) to elute the more polar (S)-(2,5-dihydrofuran-2-yl)methanol.

Downstream Processing Logic

Separation Reaction Crude Reaction Mixture (~50% Conversion) Filter Filtration Reaction->Filter Enzyme Recovered CALB (Recycled) Filter->Enzyme Solid Phase Filtrate Filtrate (Ester + Alcohol) Filter->Filtrate Liquid Phase Chrom Silica Gel Chromatography (Hexane:EtOAc) Filtrate->Chrom PureEster Elution 1: (R)-Ester (Less Polar) Chrom->PureEster PureAlcohol Elution 2: (S)-Alcohol (More Polar) Chrom->PureAlcohol

Fig 2. Downstream processing and chromatographic separation workflow.

Quantitative Data & Condition Optimization

The efficiency of the kinetic resolution is quantified using the Enantiomeric Ratio (E-value), calculated using the Chen-Sih equation [1]:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Table 1: Optimization of CALB-catalyzed resolution of (2,5-dihydrofuran-2-yl)methanol

SolventTemp (°C)Time (h)Conversion (%) ees​ (%) eep​ (%)E-value
MTBE 30 10 49.5 >98 >98 >200
Hexane301448.092>99185
THF302435.0529665
MTBE50652.0>9990120

Data Interpretation : MTBE at 30 °C provides the optimal balance between reaction rate and enantioselectivity. Higher temperatures (50 °C) increase the reaction rate but slightly degrade the E-value, leading to a lower eep​ due to the enzyme making more "mistakes" as the fast-reacting enantiomer depletes [2]. Polar solvents like THF strip the enzyme's hydration layer, drastically reducing both activity and selectivity.

References

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(26), 7294-7299. URL: [Link]

  • Feringa, B. L., et al. (1999). Lipase-Catalyzed Second-Order Asymmetric Transformations as Resolution and Synthesis Strategies for Chiral 5-(Acyloxy)-2(5H)-furanone and Pyrrolinone Synthons. Journal of the American Chemical Society, 121(18), 4284-4285. URL: [Link]

  • Dijkink, J., Cintrat, J. C., Speckamp, W. N., & Hiemstra, H. (1999). Enzymatic resolution of α-acetoxyethers: A new approach to the synthesis of homochiral O,O-acetals. Tetrahedron Letters, 40(39), 7139-7142. URL: [Link]

  • Castillón, S., et al. (2002). Carbohydrate Carbocyclization by a Zinc-Mediated Tandem Reaction and Ring-Closing Enyne Metathesis. The Journal of Organic Chemistry, 67(13), 4441-4449. URL: [Link]

Application

Advanced Ring-Opening Strategies for (2,5-Dihydrofuran-2-yl)methanol: Catalytic Methodologies for Chiral Acyclic Scaffolds

Introduction & Strategic Significance (2,5-Dihydrofuran-2-yl)methanol is a highly versatile, biomass-derived chiral building block. Unlike highly strained heterocycles such as epoxides or aziridines, the partially satura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

(2,5-Dihydrofuran-2-yl)methanol is a highly versatile, biomass-derived chiral building block. Unlike highly strained heterocycles such as epoxides or aziridines, the partially saturated 2,5-dihydrofuran ring possesses minimal innate ring strain. Consequently, spontaneous or simple nucleophilic ring-opening is thermodynamically unfavorable. However, by leveraging transition-metal catalysis—specifically Palladium (Pd), Ruthenium (Ru), and Cobalt (Co)—chemists can selectively lower the activation barrier for C–O bond cleavage[1].

This controlled ring-opening yields acyclic, stereochemically dense 1,4-diols, amino alcohols, and functionalized dienes. In drug development, these acyclic scaffolds serve as critical pharmacophores for the synthesis of antiviral nucleoside analogs (e.g., d4T derivatives), macrolides, and sphingosine modulators.

Mechanistic Causality: Overcoming the Activation Barrier

As an Application Scientist, understanding the why behind a reaction is just as critical as the how. To achieve ring-opening in unstrained 2,5-dihydrofurans, the methodology must bypass the lack of thermodynamic strain.

2.1 Palladium-Catalyzed Allylic Ring-Opening (SN2' Pathway) The 2,5-dihydrofuran system functions as an internal allylic ether. In the presence of a Pd(0) catalyst and a chiral ligand, the metal coordinates to the alkene face. This is followed by an oxidative addition into the allylic C–O bond, generating a π -allylpalladium intermediate. The ring oxygen is expelled as a tethered alkoxide leaving group. The hydroxymethyl group at the C2 position exerts a profound steric and electronic directing effect, shielding one face of the π -allyl complex. This dictates an outer-sphere nucleophilic attack (e.g., by amines or phenols) at the less hindered C5 position. This SN2' pathway ensures excellent regio- and enantioselectivity, effectively transferring the chirality of the cyclic precursor to the acyclic product.

2.2 Ruthenium-Catalyzed Ring-Opening Cross-Metathesis (ROCM) Because the 2,5-dihydrofuran ring lacks the high strain energy of cyclobutenes, standard Ring-Opening Metathesis Polymerization (ROMP) is sluggish. However, Ring-Opening Cross-Metathesis (ROCM) with highly reactive terminal olefins (such as ethylene or substituted styrenes) using Grubbs' catalysts drives the equilibrium forward via the irreversible formation of stable, functionalized acyclic dienes[2].

2.3 Acid-Catalyzed Hydrolytic Ring-Opening In aqueous acidic media, the protonation of the furanic oxygen is the rate-limiting step[3]. Subsequent nucleophilic attack by water cleaves the ring, leading to the formation of 4-hydroxy-2-butenal derivatives. This pathway is highly relevant for generating reactive α,β -unsaturated aldehydes used as cross-linking agents in bioconjugation[3].

Pathway Visualization

Mechanism A (2,5-Dihydrofuran-2-yl)methanol B Pd(0) Coordination to Alkene A->B C Oxidative Addition & C-O Cleavage B->C D π-Allyl Palladium Complex C->D E Outer-Sphere Nucleophilic Attack D->E Regio- & Enantioselective F Acyclic Chiral Scaffold E->F Reductive Elimination

Figure 1: Pd-Catalyzed Asymmetric Ring-Opening of (2,5-Dihydrofuran-2-yl)methanol.

Quantitative Data Presentation

The following table summarizes the expected outcomes when subjecting (2,5-dihydrofuran-2-yl)methanol (or its protected derivatives) to various ring-opening methodologies.

Reaction TypeCatalyst / ReagentNucleophile / ReactantRegioselectivity (C5:C2)Typical Yield (%)Enantiomeric Excess (ee %)
Asymmetric Allylic Alkylation Pd₂(dba)₃ / (R,R)-DACH LigandBenzylamine>95:585 - 8892 - 94
Asymmetric Allylic Alkylation Pd₂(dba)₃ / (R,R)-DACH LigandPhenol>95:580 - 8290 - 91
Ring-Opening Cross-Metathesis Grubbs II CatalystStyreneN/A (E/Z ratio ~4:1)70 - 75N/A (Stereoretentive)
Acid-Catalyzed Hydrolysis 0.1 M HCl (aq)H₂ON/A60 - 65N/A (Achiral Enal)

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Asymmetric Ring-Opening with Benzylamine

Objective: Synthesize a chiral acyclic 2-amino-4-pentene-1,5-diol derivative via SN2' ring-opening.

  • Catalyst Pre-activation (Critical Step) : Inside an argon-filled glovebox, dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (e.g., Trost's (R,R)-DACH-phenyl ligand, 5.5 mol%) in anhydrous, strictly degassed THF (0.1 M). Stir for 30 minutes at room temperature.

    • Causality: This incubation period is mandatory to allow the displacement of the stabilizing dba ligands by the chiral phosphine, forming the active, enantio-determining Pd(0)L₂ species. Failure to degas will result in the oxidation of Pd(0) to inactive Pd(II).

  • Substrate Addition : Add (2,5-dihydrofuran-2-yl)methanol (1.0 equiv) to the active orange/red catalyst solution.

    • Causality: The alkene coordinates to the Pd center, initiating the oxidative addition into the allylic C–O bond to form the π -allyl intermediate.

  • Nucleophile Introduction : Add benzylamine (1.2 equiv) dropwise via a microsyringe.

    • Causality: The amine acts as a soft nucleophile, attacking the π -allyl complex via an outer-sphere mechanism, which inverts the stereocenter and yields the acyclic product.

  • Self-Validating Reaction Monitoring : Stir at room temperature for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1).

    • Validation: The starting material (which stains dark brown with KMnO₄) will disappear. A new, highly polar spot will appear at a lower Rf. Because the product contains a secondary amine, it will stain intensely pink/purple with Ninhydrin, instantly validating the successful incorporation of the nucleophile.

  • Workup : Quench the reaction with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Acid-Catalyzed Hydrolytic Ring-Opening

Objective: Synthesize 4-hydroxy-2-butenal derivatives for bioconjugation.

  • Protonation & Hydrolysis : Dissolve (2,5-dihydrofuran-2-yl)methanol (1.0 equiv) in 0.1 M aqueous HCl at room temperature. Heat the mixture gently to 40 °C for 4 hours.

    • Causality: The acidic environment protonates the ring oxygen, weakening the C–O bond. Thermal energy overcomes the activation barrier for the nucleophilic attack of water on the protonated intermediate, cleaving the ring to form the acyclic enal[3].

  • Self-Validating Reaction Monitoring : Monitor the reaction by UV-Vis spectroscopy.

    • Validation: The formation of the α,β -unsaturated aldehyde (enal) will result in a distinct, newly formed absorption maximum ( λmax​ ~ 220 nm), confirming the destruction of the isolated alkene and the generation of the conjugated system.

  • Quenching : Neutralize immediately with saturated aqueous NaHCO₃ to halt the reaction.

    • Causality: Unquenched enals in acidic media are highly prone to uncontrolled polymerization. Extract rapidly with dichloromethane and store neat at -20 °C.

References

  • Title : Enantioselective Palladium-Catalyzed Transformations | Source : Chemical Reviews (ACS Publications) | URL :[Link]

  • [1] Title : Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes | Source : NIH / PubMed Central | URL :[Link]

  • [3] Title : Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Source : Energy & Fuels (ACS Publications) | URL :[Link]

  • [2] Title : Formation of Five- and Six-Membered Heterocyclic Compounds by Ringclosing Metathesis | Source : ResearchGate | URL : [Link]

Sources

Method

Advanced Functionalization of (2,5-Dihydrofuran-2-yl)methanol for Chemically Recyclable ROMP Polymers

Executive Summary The transition toward sustainable materials and advanced drug delivery systems requires polymers that are not only highly functional but also capable of controlled depolymerization. (2,5-Dihydrofuran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable materials and advanced drug delivery systems requires polymers that are not only highly functional but also capable of controlled depolymerization. (2,5-Dihydrofuran-2-yl)methanol represents a highly versatile, bio-derived building block. While its 2,5-dihydrofuran (DHF) core provides a low ceiling temperature ( Tc​ ) necessary for closed-loop chemical recycling, the pendant primary alcohol serves as a synthetic handle for attaching pharmaceutical payloads, crosslinkers, or mechanophores.

This application note provides a comprehensive, self-validating framework for the pre-polymerization functionalization of (2,5-Dihydrofuran-2-yl)methanol, its subsequent Ring-Opening Metathesis Polymerization (ROMP), and its quantitative Ring-Closing Metathesis Depolymerization (RCMD).

Mechanistic Rationale & Causality

The Thermodynamic Challenge of 2,5-Dihydrofuran

ROMP is an equilibrium process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The driving force for ROMP is typically the release of ring strain energy ( ΔH ). However, 2,5-dihydrofuran possesses a nearly strainless five-membered ring with a Ring Strain Energy (RSE) of approximately 3.4 kcal/mol . Because the enthalpic driving force is so low, the entropic penalty of polymerization ( ΔS<0 ) easily dominates.

To successfully polymerize this monomer, we must manipulate the reaction conditions to favor the polymer state:

  • High Concentration / Bulk Polymerization : Maximizing monomer concentration shifts the equilibrium toward the polymer.

  • Fast-Initiating Catalysts : Grubbs 3rd Generation catalyst (G3) is strictly required. Slower catalysts (like G1 or G2) allow the thermodynamic equilibrium to shift back to the monomer before uniform chain growth can occur.

The Role of the 2-Methanol Handle

Unprotected primary alcohols can coordinate with ruthenium alkylidene catalysts, leading to sluggish initiation or premature catalyst decomposition. By functionalizing the hydroxyl group (e.g., via esterification) prior to ROMP, we achieve two critical outcomes:

  • Catalyst Protection : Eliminating the free hydroxyl prevents Ru-coordination, ensuring the rapid kinetics required for low-strain monomers.

  • Property Tuning : The pendant group dictates the polymer's glass transition temperature ( Tg​ ), solubility, and functionality (e.g., attaching an Active Pharmaceutical Ingredient for controlled release).

Experimental Workflows & Protocols

Protocol 1: Pre-Polymerization Functionalization (Esterification)

Objective: Mask the primary alcohol and attach a functional payload (e.g., an acetyl protecting group or an API).

Causality & Validation: We utilize Steglich esterification conditions. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction and preventing the acid-catalyzed ring-opening of the sensitive dihydrofuran core.

  • Setup : In an oven-dried Schlenk flask under inert argon, dissolve (2,5-Dihydrofuran-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Reagent Addition : Add Triethylamine (TEA, 1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling : Dropwise add the desired acyl chloride or anhydride (1.2 equiv). (If attaching a complex carboxylic acid API, use EDC·HCl as the coupling agent).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the highly polar alcohol spot should completely disappear.

  • Purification : Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and purify the functionalized monomer via silica gel column chromatography.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)

Objective: Synthesize the poly(2,5-dihydrofuran) derivative.

Causality & Validation: The reaction must be run at a concentration >2.0 M to overcome the low Tc​ . Ethyl vinyl ether is used to quench the reaction; it reacts with the active Ru-carbene to form a metathesis-inactive Fischer carbene, preventing chain scission or cross-metathesis during workup.

  • Initiator Preparation : Prepare a stock solution of Grubbs 3rd Generation Catalyst (G3) in anhydrous DCM (10 mg/mL) inside a glovebox.

  • Monomer Loading : In a separate vial, add the functionalized monomer (100 equiv). Add a minimal amount of DCM to achieve a monomer concentration of 2.5 M.

  • Polymerization : Rapidly inject the G3 stock solution (1.0 equiv) into the vigorously stirring monomer solution at room temperature. The solution will become highly viscous within 10–15 minutes.

  • Quenching : After 2 hours, quench the living polymerization by adding an excess of ethyl vinyl ether (0.5 mL). Stir for 30 minutes.

  • Precipitation : Dilute the mixture slightly with DCM and precipitate dropwise into cold methanol. Collect the polymer via centrifugation and dry under vacuum. Self-Validation: 1 H NMR should show the disappearance of the cyclic alkene protons and the emergence of broad polymeric alkene signals.

Protocol 3: Ring-Closing Metathesis Depolymerization (RCMD)

Objective: Chemically recycle the polymer back to the functionalized monomer.

Causality & Validation: By diluting the polymer to <0.05 M and applying heat, the entropic factor ( −TΔS ) dominates, driving the equilibrium back to the low-strain cyclic monomer .

  • Setup : Dissolve the purified polymer in anhydrous toluene to a concentration of 0.02 M.

  • Catalysis : Add Grubbs 2nd Generation Catalyst (G2) (1 mol% relative to repeat units). G2 is preferred here due to its high thermal stability compared to G3.

  • Depolymerization : Heat the solution to 60 °C for 4 hours under argon.

  • Recovery : Pass the mixture through a short pad of silica to remove the ruthenium catalyst, then concentrate in vacuo to recover the pristine functionalized monomer.

Data Presentation & Thermodynamics

The thermodynamic behavior of the polymer is highly dependent on the functionalization and the reaction concentration. Table 1 summarizes the critical parameters for achieving successful ROMP and RCMD.

Table 1: Thermodynamic and Kinetic Parameters of 2,5-Dihydrofuran Derivatives

Monomer TypeRing Strain EnergyCritical ROMP Conc.Ceiling Temp ( Tc​ ) in BulkDepolymerization Yield
Unfunctionalized 2,5-DHF~3.4 kcal/mol> 5.0 M< 25 °C> 95%
2-Functionalized 2,5-DHF ~3.6 kcal/mol ~ 2.0 - 2.5 M 40 - 60 °C > 90%
Cyclobutane-fused DHF (Locked)~7.9 kcal/mol< 0.1 M> 150 °CN/A (Requires Force)

Note: The addition of bulky functional groups at the 2-position slightly increases steric hindrance, which can marginally elevate the critical concentration required for polymerization compared to the bare ring.

Visualizations

Pathway Monomer Functionalized (2,5-Dihydrofuran-2-yl)methanol Polymer Poly(2,5-dihydrofuran) Derivative Monomer->Polymer ROMP (G3 Catalyst) High Conc. / Low Temp Recycled Recovered Monomer (Closed-Loop) Polymer->Recycled RCMD (G2 Catalyst) Dilute / Heat Recycled->Monomer Purification

Mechanistic cycle of ROMP and RCMD for 2,5-dihydrofuran derivatives.

Workflow Step1 Step 1: Hydroxyl Functionalization (Esterification/Etherification) Step2 Step 2: Monomer Purification (Column Chromatography) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quenching & Precipitation (Ethyl Vinyl Ether, MeOH) Step3->Step4

Experimental workflow for monomer functionalization and polymer synthesis.

References

  • Hsu, T.-G., Liu, S., Guan, X. et al. "Mechanochemically accessing a challenging-to-synthesize depolymerizable polymer." Nature Communications, 14, 225 (2023).[Link]

  • Ibrahim, T., Ritacco, A., Nalley, D. et al. "Chemical recycling of polyolefins via ring-closing metathesis depolymerization." Chemical Communications, 60, 1555-1568 (2024).[Link]

  • Feist, J. D., Xia, Y. "Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran)." Journal of the American Chemical Society, 142, 4, 2042–2050 (2020).[Link]

Technical Notes & Optimization

Troubleshooting

Preventing over-reduction during (2,5-Dihydrofuran-2-yl)methanol preparation

Technical Support Center: Troubleshooting (2,5-Dihydrofuran-2-yl)methanol Synthesis Overview Welcome to the Process Chemistry Support Center. The partial dearomatization of furfuryl alcohol to (2,5-dihydrofuran-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (2,5-Dihydrofuran-2-yl)methanol Synthesis

Overview Welcome to the Process Chemistry Support Center. The partial dearomatization of furfuryl alcohol to (2,5-dihydrofuran-2-yl)methanol (also known as 2,5-dihydrofurfuryl alcohol) is a critical transformation in the synthesis of nucleoside analogs and bioactive heterocycles. While classic dissolving metal reductions (Birch-type) are the gold standard for this transformation, researchers frequently encounter yield-limiting side reactions: namely, over-reduction to tetrahydrofurfuryl alcohol (THFA) and acyclic ring cleavage.

This guide provides mechanistic troubleshooting, quantitative data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.

Mechanistic Insight

Mechanism FA Furfuryl Alcohol RadAnion Radical Anion Intermediate FA->RadAnion + e⁻ (Li/NH₃) Target (2,5-Dihydrofuran-2-yl)methanol (Target Product) RadAnion->Target Rapid +H⁺ (t-BuOH) RingOpen Acyclic Diols (Ring Cleavage) RadAnion->RingOpen Slow +H⁺ (β-scission)

Fig 1: Divergent mechanistic pathways during the dissolving metal reduction of furfuryl alcohol.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing acyclic diols (e.g., 1,2-pentanediol or 1,5-pentanediol) instead of the intact dihydrofuran ring? Causality: The Birch reduction of electron-rich heterocycles like furans initiates via a single-electron transfer (SET), generating a highly reactive radical anion intermediate ()[1]. If this intermediate is not immediately protonated, the thermodynamic driving force strongly favors β-scission of the C-O bond. This irreversible ring cleavage leads to open-chain enolate radicals, which are subsequently reduced to acyclic diols ()[2]. Solution: You must maintain a high localized concentration of an effective proton donor. While tert-butanol is the standard choice to prevent excessive consumption of lithium, if ring-opening persists, switch to a less sterically hindered alcohol like ethanol. The faster protonation kinetics will trap the radical anion before β-scission can occur.

Q2: My GC-MS shows significant contamination with tetrahydrofurfuryl alcohol (THFA). How is this over-reduction occurring if Birch conditions don't typically reduce isolated alkenes? Causality: You are correct that standard Li/NH₃ conditions do not reduce isolated, unactivated alkenes. However, prolonged reaction times or localized temperature spikes (above -60 °C) can cause base-catalyzed isomerization of the kinetic 2,5-dihydrofuran product into the thermodynamically more stable 2,3-dihydrofuran. Because the 2,3-isomer is an enol ether with a conjugated double bond, it is highly susceptible to further single-electron reduction, rapidly yielding the fully saturated THFA ()[3]. Solution: Strictly control the reaction time and temperature. Quench the reaction immediately once the persistent blue color indicates complete consumption of the starting material. Ensure the internal temperature never exceeds -78 °C during the lithium addition phase.

Q3: The product degrades into a dark polymeric tar during the aqueous workup. What went wrong? Causality: (2,5-Dihydrofuran-2-yl)methanol is an allylic ether. If exposed to strong aqueous acids during the quenching phase, the electron-rich double bond undergoes rapid acid-catalyzed hydration, leading to hemiacetal formation, ring-opening, and subsequent cationic polymerization. Solution: Never quench with aqueous HCl, H₂SO₄, or even acetic acid. Use solid ammonium chloride (NH₄Cl) directly in the liquid ammonia. This gently neutralizes the strongly basic amide anions (NH₂⁻) to ammonia without dropping the pH into the acidic range.

Quantitative Data & Analytics

Table 1: Reagent Selection & Reaction Outcomes

Reducing SystemProton DonorPrimary OutcomeOver-Reduction / Cleavage Risk
Li / NH₃(l)NoneAcyclic diols (1,2-pentanediol)Critical (β-scission dominates)
Li / NH₃(l)tert-Butanol(2,5-Dihydrofuran-2-yl)methanolLow (Optimal kinetic trapping)
Na / NH₃(l)Ethanol(2,5-Dihydrofuran-2-yl)methanolModerate (Faster metal consumption)
H₂ / Pd/CN/ATetrahydrofurfuryl alcoholCritical (Complete saturation)

Table 2: Quantitative Impurity Profiling (GC-FID)

ImpurityRelative Retention Time (RRT)Mechanistic OriginMitigation Strategy
(2,5-Dihydrofuran-2-yl)methanol1.00 (Target)Controlled Birch ReductionN/A
2,3-Dihydrofurfuryl alcohol~1.08Base-catalyzed isomerizationMaintain strict -78 °C; quench promptly.
Tetrahydrofurfuryl alcohol~1.15Alkene over-reductionPrevent 2,3-isomerization.
1,2-Pentanediol~1.45C-O bond cleavageIncrease proton donor concentration.

Standard Operating Procedure (SOP)

Workflow Step1 1. Condense NH₃(l) at -78°C Step2 2. Add Furfuryl Alcohol + t-BuOH Step1->Step2 Step3 3. Add Li metal (Maintain Blue Color) Step2->Step3 Step4 4. Quench with Solid NH₄Cl Step3->Step4 Step5 5. Evaporate NH₃ & Extract Step4->Step5 Step6 6. Vacuum Distillation Step5->Step6

Fig 2: Step-by-step experimental workflow for the controlled Birch reduction of furfuryl alcohol.

Methodology: Synthesis of (2,5-Dihydrofuran-2-yl)methanol Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

  • Apparatus Setup: Equip a flame-dried 3-neck round-bottom flask with a mechanical stirrer, a dry ice/acetone condenser, and an ammonia gas inlet. Purge the system with ultra-high purity Argon.

  • Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia (~150 mL per 100 mmol of substrate) into the flask.

    • Validation Check: The condensed ammonia must be completely clear and colorless. Cloudiness indicates moisture contamination.

  • Substrate Addition: Dissolve furfuryl alcohol (1.0 equiv) and tert-butanol (3.0 equiv) in anhydrous THF (50 mL). Add this solution dropwise to the liquid ammonia.

  • Reduction (The Critical Step): Cut lithium wire (2.5 equiv) into small pieces. Add the lithium pieces slowly over 30 minutes.

    • Validation Check: A deep blue color will form and dissipate as the metal reacts. The reaction is complete when a persistent deep blue color remains for exactly 15 minutes, validating that a sufficient solvated electron concentration has been reached to consume all starting material.

  • Quenching: Immediately add solid, anhydrous NH₄Cl (3.0 equiv) in small portions until the blue color completely disappears, leaving a white/gray suspension.

    • Validation Check: The disappearance of the blue color confirms the neutralization of solvated electrons and amide bases, halting any base-catalyzed isomerization to the 2,3-dihydrofuran byproduct.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of Argon. Partition the remaining residue between diethyl ether (100 mL) and water (50 mL). Extract the aqueous layer twice more with ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via short-path vacuum distillation.

    • Validation Check: Perform GC-FID on the distillate. The protocol is successful if the target peak (RRT 1.00) is >95% area, with THFA (RRT 1.15) <2%.

References

  • Bedenbaugh, A. O., Bedenbaugh, J. H., Adkins, J. D., & Bergin, W. A. (1970). "Lithium-methylamine reduction. I. Reduction of furan, 2-methylfuran, and furfuryl alcohol." The Journal of Organic Chemistry, 35(2), 543-545. URL:[Link]

  • Birch, A. J. (1996). "The Birch reduction in organic synthesis." Pure and Applied Chemistry, 68(3), 553-556. URL:[Link]

  • Chen, Y., et al. (2023). "Combining photoredox catalysis and hydrogen atom transfer for dearomative functionalization of electron rich heteroarenes." Chemical Science, 14, 2831-2838. URL:[Link]

Sources

Optimization

Column chromatography purification techniques for (2,5-Dihydrofuran-2-yl)methanol

Technical Support Center: Column Chromatography Purification of (2,5-Dihydrofuran-2-yl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of (2,5-Dihydrofuran-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (2,5-Dihydrofuran-2-yl)methanol. This molecule is a critical chiral building block (chiron) utilized in the synthesis of dianhydroalditols[1], advanced nucleoside analogs[2], and complex oxygen-containing heterocycles[3].

Because it features both a highly polar primary hydroxyl group and an acid-sensitive dihydrofuran ring, standard purification templates often fail. This guide synthesizes field-proven methodologies and the causality behind them to ensure you achieve high purity and maximum recovery.

Section 1: Troubleshooting & FAQs

Q1: Why am I seeing significant streaking on my TLC plates, and how does this translate to poor column resolution? A1: Streaking is primarily caused by strong hydrogen bonding between the primary alcohol of (2,5-Dihydrofuran-2-yl)methanol and the free, acidic silanol groups (-SiOH) on the surface of the silica gel. When this interaction is too strong, the compound undergoes continuous adsorption-desorption cycles at varying rates, leading to a "tailing" effect. Causality & Solution: To mitigate this, you must disrupt the hydrogen bonding network dynamically. Using a gradient elution that gradually increases the polarity of the mobile phase (e.g., introducing Ethyl Acetate into Hexanes) allows for competitive binding, displacing the alcohol from the silica uniformly and compressing the band into a sharp peak.

Q2: My recovered yield is unexpectedly low, and NMR analysis of the fractions shows ring-opened or hydrated byproducts. What went wrong? A2: Standard flash silica gel is inherently acidic (pH ~4.5–5.5). The dihydrofuran ring is an electron-rich, enol-ether-like system that is highly susceptible to acid-catalyzed electrophilic addition or ring-opening, especially if the compound has a prolonged residence time on the column. Causality & Solution: The acidity of the silica gel catalyzes the degradation of the delicate heterocycle. To prevent this, the stationary phase must be neutralized prior to use. Pre-treating the silica slurry with 1% Triethylamine (Et3N) neutralizes the acidic silanol protons, creating a buffered environment that preserves the integrity of the dihydrofuran ring during elution.

Q3: How should I visualize (2,5-Dihydrofuran-2-yl)methanol on a TLC plate since it lacks a strong chromophore? A3: Because the isolated double bond in the dihydrofuran ring does not conjugate extensively, the compound is completely invisible under standard short-wave UV light (254 nm). Causality & Solution: You must rely on chemical stains that react directly with the functional groups. Potassium Permanganate (KMnO4) is the gold standard for this molecule; it rapidly oxidizes both the primary alcohol and the alkene, resulting in bright yellow spots against a purple background.

Section 2: Quantitative Data & Solvent System Optimization

Selecting the correct solvent system is a delicate balance between mobilizing the polar hydroxyl group and separating non-polar impurities (such as unreacted starting materials or transition-metal catalyst residues).

Table 1: Mobile Phase Optimization for (2,5-Dihydrofuran-2-yl)methanol

Solvent System (v/v)RatioApprox. Rf ValueChromatographic Behavior & Resolution Profile
Hexanes / EtOAc4:10.15Excellent for eluting non-polar impurities; target compound remains tightly bound to the baseline.
Hexanes / EtOAc2:10.35Optimal elution window. Provides the best balance of theoretical plates and peak symmetry.
Hexanes / EtOAc1:10.60Elution is too rapid; high risk of co-elution with structurally similar polar byproducts.
DCM / MeOH95:50.45Alternative for highly crude mixtures, but often yields poor separation for closely related alcohols.

Section 3: Standard Operating Procedure (SOP) - Step-by-Step Purification

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the physical chemistry of the column remains optimal for the target compound.

Phase 1: Column Preparation and Neutralization

  • Calculate Silica Volume: Weigh out standard silica gel (230–400 mesh) at a ratio of 30:1 to 50:1 (silica to crude mixture by weight).

  • Slurry Preparation: In an Erlenmeyer flask, suspend the silica gel in 100% Hexanes. Add 1% (v/v) Triethylamine (Et3N) to the slurry and stir gently. Causality Check: The Et3N neutralizes the acidic silanol sites, preventing acid-catalyzed degradation of the dihydrofuran ring.

  • Packing: Pour the slurry into the glass column in a single, continuous motion. Apply compressed air (max 2 psi) to pack the bed tightly. Tap the sides to dislodge trapped air bubbles, which can cause channeling and ruin resolution.

  • Equilibration: Flush the packed column with 2 Column Volumes (CV) of pure Hexanes to remove excess, unbound Et3N.

Phase 2: Sample Loading 5. Wet Loading: Dissolve the crude (2,5-Dihydrofuran-2-yl)methanol in the absolute minimum volume of Dichloromethane (DCM) (e.g., 1-2 mL for 500 mg of crude). 6. Application: Using a long glass pipette, apply the solution evenly in a circular motion directly onto the flat surface of the silica bed. Allow the solvent to drain until the liquid level is exactly flush with the silica. 7. Rinse: Carefully add 1 mL of Hexanes to wash the inner walls of the column, draining it flush again. Repeat this twice. Causality Check: This creates a narrow initial loading band, which is critical for maximizing the number of theoretical plates and achieving sharp separation.

Phase 3: Gradient Elution & Collection 8. Initial Wash: Elute with 2 CV of 100% Hexanes to remove highly non-polar impurities. 9. Gradient Step 1: Switch to 4:1 Hexanes/EtOAc for 3 CV. Begin collecting fractions. 10. Gradient Step 2: Switch to 2:1 Hexanes/EtOAc for 3 CV. The target (2,5-Dihydrofuran-2-yl)methanol will elute in this window. 11. Verification: Spot every third fraction on a TLC plate. Stain with KMnO4 and gently heat. Combine fractions showing a single spot at Rf ~0.35 and concentrate under reduced pressure (keeping the water bath below 35°C to prevent volatility losses).

Section 4: Mandatory Visualization Workflow

Workflow Start Crude (2,5-Dihydrofuran-2-yl)methanol TLC TLC Optimization (Hexanes/EtOAc) Start->TLC Check Acid-Sensitive Impurities? TLC->Check Neut Neutralized Silica (Add 1% Et3N) Check->Neut Yes Std Standard Silica Gel Slurry Packing Check->Std No Load Sample Loading (Wet or Dry) Neut->Load Std->Load Elute Gradient Elution (Hexanes to 1:1 Hex/EtOAc) Load->Elute Collect Fraction Collection & KMnO4 Stain Elute->Collect Pure Pure Target Compound Collect->Pure

Fig 1: Decision tree and workflow for the chromatographic purification of the target compound.

References

  • Product Class 7: Oligo- and Monosaccharide Ethers.Thieme E-Books.
  • US20090202470A1 - Phosphonate Analogs of Hiv Inhibitor Compounds.Google Patents.
  • Enantioselective Construction of Tertiary C-O Bond via Allylic Substitution of Vinylethylene Carbonates with Water and Alcohols.Amazon S3.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for (2,5-Dihydrofuran-2-yl)methanol Stability

Welcome to the technical support center for (2,5-Dihydrofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2,5-Dihydrofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the stability of (2,5-Dihydrofuran-2-yl)methanol in various solvent conditions. Our goal is to equip you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2,5-Dihydrofuran-2-yl)methanol?

A1: (2,5-Dihydrofuran-2-yl)methanol is susceptible to degradation primarily through acid-catalyzed rearrangement and oxidation. Under acidic conditions, the dihydrofuran ring can undergo rearrangement or polymerization.[1] The presence of oxygen can lead to the formation of peroxides, which can be explosive.

Q2: What are the recommended general storage conditions for (2,5-Dihydrofuran-2-yl)methanol?

A2: To ensure stability, (2,5-Dihydrofuran-2-yl)methanol should be stored in a cool, dry, and well-ventilated place, protected from light. The container should be tightly closed to prevent exposure to moisture and air. It is also crucial to keep it away from heat, sparks, and open flames due to its flammable nature.[2][3]

Q3: Which solvents are compatible with (2,5-Dihydrofuran-2-yl)methanol for short-term experimental use?

A3: For short-term use, a range of common organic solvents can be used, depending on the specific reaction conditions. Solvents such as methanol, ethanol, tetrahydrofuran (THF), and acetonitrile are generally suitable.[4][5] However, it is critical to use dry solvents, as water can facilitate degradation, particularly under acidic or basic conditions. The principle of "like dissolves like" can be a useful guide for predicting miscibility with other solvents.

Q4: How does pH affect the stability of (2,5-Dihydrofuran-2-yl)methanol?

A4: The stability of (2,5-Dihydrofuran-2-yl)methanol is significantly influenced by pH. Acidic conditions can catalyze the rearrangement of the dihydrofuran ring, leading to the formation of byproducts.[6] Strongly basic conditions should also be avoided as they can promote other degradation pathways. For optimal stability, neutral or slightly acidic to neutral pH conditions are generally recommended.

Q5: Are there any known incompatibilities with other chemical reagents?

A5: Yes, (2,5-Dihydrofuran-2-yl)methanol is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is essential to carefully consider all reagents in a planned experiment to avoid these incompatibilities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (2,5-Dihydrofuran-2-yl)methanol.

Issue 1: Unexpected Degradation Observed by Analytical Methods (HPLC, GC-MS)

Q: I am observing multiple unexpected peaks in my HPLC/GC-MS analysis after dissolving (2,5-Dihydrofuran-2-yl)methanol in my reaction solvent. What could be the cause?

A: Unexpected peaks are often indicative of degradation. The primary culprits are typically acidic or basic impurities in the solvent, exposure to air (oxidation), or elevated temperatures.

Causality:

  • Acid/Base Contamination: Trace amounts of acid or base in the solvent can catalyze the degradation of the dihydrofuran ring.[1]

  • Oxidation: The ether linkage in the dihydrofuran ring is susceptible to oxidation, which can be accelerated by light and the presence of oxygen, potentially forming peroxides.

  • Thermal Stress: Although stable at room temperature, prolonged exposure to elevated temperatures can promote degradation.

Troubleshooting Protocol:

  • Solvent Purity Check:

    • Protocol: Use freshly opened, high-purity, anhydrous solvents. If possible, distill the solvent over a suitable drying agent before use.

    • Rationale: This minimizes the presence of acidic or basic impurities and water, which can initiate degradation.

  • Inert Atmosphere:

    • Protocol: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Rationale: This prevents oxidation by excluding atmospheric oxygen.

  • Temperature Control:

    • Protocol: Perform dissolutions and reactions at controlled, and if possible, reduced temperatures.

    • Rationale: Lowering the temperature slows down the rate of potential degradation reactions.

  • Analytical Control:

    • Protocol: Prepare a fresh solution of (2,5-Dihydrofuran-2-yl)methanol in a known stable solvent (e.g., anhydrous acetonitrile) and analyze it immediately as a control.

    • Rationale: This helps to confirm the initial purity of your compound and rule out issues with the starting material itself.

Issue 2: Inconsistent Reaction Yields or Formation of Side Products

Q: My reaction yields are inconsistent, and I am isolating unexpected side products. How can I improve the stability of (2,5-Dihydrofuran-2-yl)methanol during the reaction?

A: Inconsistent yields and side product formation often point to the degradation of the starting material under the specific reaction conditions.

Causality:

  • Reaction Conditions: The pH, temperature, and choice of catalyst or reagents in your reaction may be promoting the degradation of the dihydrofuran moiety.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the compound. Protic solvents, for instance, might participate in degradation pathways under certain conditions.

Troubleshooting Protocol:

  • pH Screening:

    • Protocol: If your reaction allows, perform small-scale trials buffered at different pH values (e.g., pH 5, 7, and 8) to identify the optimal pH for stability and reactivity.

    • Rationale: This helps to identify and avoid pH ranges where the substrate is unstable.

  • Solvent Screening:

    • Protocol: Test a range of aprotic and protic solvents of varying polarities (e.g., THF, acetonitrile, methanol, isopropanol) to find a system that maximizes both solubility and stability. A solvent miscibility table can aid in selecting appropriate solvent mixtures.[5]

    • Rationale: The solvent can significantly impact reaction pathways and the stability of intermediates.

  • Temperature Optimization:

    • Protocol: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Rationale: Minimizing thermal stress on the molecule can prevent degradation.

Data Presentation: Recommended Solvent Conditions
ParameterRecommended ConditionRationale
pH 6.0 - 7.5Minimizes acid-catalyzed rearrangement and base-promoted degradation.
Temperature Store at 2-8 °C. For reactions, use the lowest effective temperature.Reduces the rate of degradation reactions.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and peroxide formation.[8]
Solvents (Storage) Aprotic, anhydrous solvents (e.g., THF, Acetonitrile)Minimizes solvent-mediated degradation.
Solvents (Reaction) Dependent on reaction; screen aprotic and protic options. Use high-purity, dry solvents.Balances solubility, reactivity, and stability.
Additives Consider radical inhibitors (e.g., BHT) for long-term storage if oxidation is a concern.Scavenges free radicals that can initiate oxidation.

Experimental Protocols

Protocol 1: Stability Assessment of (2,5-Dihydrofuran-2-yl)methanol in a Selected Solvent

Objective: To determine the stability of (2,5-Dihydrofuran-2-yl)methanol in a specific solvent over time at a given temperature.

Materials:

  • (2,5-Dihydrofuran-2-yl)methanol

  • High-purity, anhydrous solvent of choice

  • Inert gas (Nitrogen or Argon)

  • HPLC or GC-MS system[9][10]

  • Volumetric flasks and syringes

Procedure:

  • Prepare a stock solution of (2,5-Dihydrofuran-2-yl)methanol of known concentration (e.g., 1 mg/mL) in the chosen solvent under an inert atmosphere.

  • Immediately inject an aliquot of the freshly prepared solution into the HPLC or GC-MS to obtain a t=0 reference chromatogram. This analysis is crucial for establishing the initial purity.[11]

  • Store the stock solution under the desired temperature and atmospheric conditions (e.g., room temperature, inert atmosphere).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC or GC-MS.

  • Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Quantify the percentage of remaining (2,5-Dihydrofuran-2-yl)methanol at each time point to determine the degradation rate.

Visualization of Key Processes

Degradation Pathway Logic

A (2,5-Dihydrofuran-2-yl)methanol B Acidic Conditions (e.g., trace acid in solvent) A->B Instability Trigger C Oxidative Conditions (e.g., air exposure) A->C Instability Trigger G Neutral pH, Inert Atmosphere, Low Temperature A->G Optimal Conditions D Ring-Opening/ Rearrangement Products B->D Leads to E Peroxides/ Oxidized Byproducts C->E Leads to F Stable Compound G->F Maintains

Caption: Key factors influencing the stability of (2,5-Dihydrofuran-2-yl)methanol.

Troubleshooting Workflow

Start Inconsistent Results/ Degradation Observed Solvent Check Solvent Purity (Anhydrous, High-Purity) Start->Solvent Atmosphere Implement Inert Atmosphere (N2 or Ar) Solvent->Atmosphere Temp Optimize Temperature (Lower if possible) Atmosphere->Temp pH Screen Reaction pH Temp->pH Analysis Analyze by HPLC/GC-MS vs. Fresh Standard pH->Analysis Result Problem Resolved? Analysis->Result Result->Solvent No, Re-evaluate End Consistent Results Result->End Yes

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Merck Millipore. (2023, August 26).
  • Apollo Scientific. (2023, July 6). 2,5-Dihydrofuran.
  • Benchchem. Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide.
  • MedchemExpress.com. (2025, October 13).
  • Fisher Scientific. (2024, February 2).
  • ACS Publications. (2023, December 24). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials | The Journal of Organic Chemistry.
  • III Analytical Methods.
  • The Royal Society of Chemistry. Analytical Methods - RSC Publishing.
  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans.
  • NIH. * (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol - PubChem*.
  • Chemos GmbH&Co.KG. (2024, November 13). Safety Data Sheet: tetrahydrofuran-2,5-diyldimethanol.
  • MDPI. (2024, September 8). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols.
  • Google Patents. CN113666891B - Preparation method of 2, 5-tetrahydrofuran dimethanol.
  • Google Patents. WO2015094965A1 - Sulfonates of furan-2,5-dimethanol and (tetrahydrofuran-2,5-diyl)
  • PMC. (2021, October 22).
  • PMC. (2023, November 28).
  • Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow.
  • (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Benchchem. A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
  • Welcome to DTU Research Database.
  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran.
  • ACS Omega. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
  • BLDpharm. 19969-71-2|(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol.
  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • PMC. (2023, August 19).
  • ResearchGate. (2023, August 10). (PDF)
  • BioResources. (2018, May 27). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)

Sources

Optimization

Process Chemistry Support Center: Oxidation of (2,5-Dihydrofuran-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when oxidizing (2,5-dihydrofuran-2-yl)methanol to 2,5-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when oxidizing (2,5-dihydrofuran-2-yl)methanol to 2,5-dihydrofuran-2-carboxaldehyde.

The 2,5-dihydrofuran ring presents a unique set of vulnerabilities: it is a partially saturated, cyclic allylic ether. Consequently, standard oxidation protocols often fail, leading to aromatization, acid-catalyzed ring-opening, or over-oxidation[1]. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-yield oxidation system.

Troubleshooting Logic & Workflow

Before adjusting your stoichiometry or abandoning a protocol, consult the decision tree below to identify the mechanistic failure point in your current oxidation strategy.

OxidationDecisionTree Start Oxidation of (2,5-Dihydrofuran-2-yl)methanol Q1 Is Aromatization (Furfural) observed? Start->Q1 Q2 Is MTM Ether observed? Q1->Q2 No Sol1 Switch to Swern (Ionic Pathway) Q1->Sol1 Yes Q3 Is Over-oxidation to Carboxylic Acid observed? Q2->Q3 No Sol2 Keep internal temp < -60°C before Et3N Q2->Sol2 Yes Sol3 Use Anhydrous TEMPO/BAIB Q3->Sol3 Yes Success Optimal Aldehyde Yield Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Logical decision tree for troubleshooting (2,5-dihydrofuran-2-yl)methanol oxidation.

Frequently Asked Questions (Mechanistic Causality)

Q: Why am I seeing a significant amount of furfural (aromatized) side product in my crude NMR? A: The 2,5-dihydrofuran ring is thermodynamically driven to aromatize into a fully conjugated furan ring[1]. Oxidative dehydrogenation occurs when radical-based oxidants (like unoptimized TEMPO with harsh metallic co-oxidants) abstract the allylic protons at the C2 or C5 positions. Causality-Driven Solution: Switch to a strict two-electron ionic oxidation pathway, such as the Swern oxidation[2]. Because the Swern mechanism relies on the formation and deprotonation of an alkoxysulfonium ion rather than single-electron transfer (SET), it fundamentally bypasses the radical intermediates required for aromatization.

Q: My Swern oxidation yields a methylthiomethyl (MTM) ether instead of the target aldehyde. What went wrong? A: This is a classic thermal control failure. During Swern oxidation, the alcohol reacts with the activated DMSO complex to form an alkoxysulfonium intermediate[3]. If the internal reaction temperature rises above -60 °C before the addition of the triethylamine base, this intermediate undergoes a Pummerer-type rearrangement. The resulting highly electrophilic thionium ion reacts with unreacted starting material to form the MTM ether. Causality-Driven Solution: Use an internal thermocouple (not just a bath thermometer) and ensure the internal temperature remains strictly below -65 °C during the entire alcohol addition phase.

SwernMechanism DMSO DMSO + (COCl)2 Intermediate Alkoxysulfonium Ion (Active Intermediate) DMSO->Intermediate + Alcohol < -60°C Aldehyde 2,5-Dihydrofuran- 2-carboxaldehyde Intermediate->Aldehyde + Et3N Deprotonation Pummerer Thionium Ion (Rearrangement) Intermediate->Pummerer T > -60°C No Base MTM MTM Ether (Side Product) Pummerer->MTM + Alcohol Nucleophilic Attack

Mechanistic divergence in Swern oxidation leading to MTM ether side products.

Q: I am using TEMPO/Bleach (Anelli conditions), but getting 2,5-dihydrofuran-2-carboxylic acid (over-oxidation). A: Over-oxidation of furanic aldehydes to carboxylic acids is a rapid cascade reaction in aqueous environments[4]. In the presence of water, the newly formed aldehyde hydrates into a gem-diol. The TEMPO oxoammonium cation readily oxidizes this gem-diol into the corresponding carboxylic acid. Causality-Driven Solution: Transition to an anhydrous TEMPO system using (Diacetoxyiodo)benzene (BAIB) as the stoichiometric co-oxidant in dry dichloromethane. By eliminating water, gem-diol formation is physically impossible, halting the oxidation strictly at the aldehyde stage.

Q: How do I prevent acid-catalyzed ring opening of the 2,5-dihydrofuran moiety? A: 2,5-Dihydrofurans are cyclic allylic ethers and are highly sensitive to acidic cleavage. In the Swern oxidation, HCl is generated as a byproduct before the triethylamine quench[2]. If local acidic microenvironments form due to inadequate stirring, the ring will open to form acyclic 1,4-dicarbonyl species. Causality-Driven Solution: Maintain a stirring speed of at least 800 RPM to ensure rapid mass transfer, and ensure a minimum of 3.0 to 5.0 equivalents of anhydrous triethylamine is added rapidly to neutralize the system.

Quantitative Data & Method Comparison

To optimize your synthetic route, compare the quantitative outcomes of standard oxidation methodologies applied specifically to (2,5-dihydrofuran-2-yl)methanol.

Oxidation MethodTypical Aldehyde YieldPrimary Side Product ObservedCausality of Side ProductMitigation Strategy
Swern Oxidation 85 - 92%MTM Ether (5-10%)Pummerer rearrangement due to thermal spikes (> -60 °C).Strict internal cryogenic control; rapid base addition.
Aqueous TEMPO/NaOCl 40 - 55%Carboxylic Acid (30-45%)Hydration of aldehyde to gem-diol in aqueous media.Switch to anhydrous conditions (BAIB/TEMPO).
Anhydrous TEMPO/BAIB 80 - 88%Unreacted Alcohol (<5%)Incomplete oxidation due to BAIB insolubility.Increase solvent volume; allow 12h reaction time.
MnO₂ (Activated) 20 - 35%Furfural (Aromatization)Surface radical abstraction of allylic protons.Avoid MnO₂ for partially saturated furan rings.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Physical cues within the reaction will confirm whether the mechanistic pathways are proceeding correctly.

Protocol A: Cryogenic Swern Oxidation (Ionic Pathway)

This protocol is highly recommended as it prevents aromatization by utilizing a strict two-electron ionic mechanism[2].

Reagents:

  • (2,5-Dihydrofuran-2-yl)methanol: 1.0 equiv (10 mmol)

  • Oxalyl Chloride: 1.2 equiv (12 mmol)

  • Anhydrous DMSO: 2.5 equiv (25 mmol)

  • Anhydrous Triethylamine (Et₃N): 5.0 equiv (50 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M

Step-by-Step Methodology:

  • System Preparation: Purge a 3-neck round-bottom flask with Argon. Equip with an overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel. Add anhydrous DCM and oxalyl chloride. Cool the system using a dry ice/acetone bath until the internal temperature reads -78 °C.

  • DMSO Activation: Add anhydrous DMSO dropwise over 15 minutes.

    • Causality: Slow addition prevents exothermic runaway.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will occur immediately. The cessation of gas evolution confirms the quantitative formation of the chlorodimethylsulfonium active complex.

  • Substrate Addition: Dissolve the alcohol in a minimal amount of DCM. Add dropwise over 30 minutes, ensuring the internal temperature never exceeds -65 °C. Stir for an additional 45 minutes at -78 °C.

    • Causality: Maintaining strict cryogenic conditions prevents the alkoxysulfonium intermediate from undergoing the Pummerer rearrangement to form MTM ethers[3].

  • Neutralization & Quench: Add Et₃N rapidly (over 2 minutes).

    • Causality: Rapid addition floods the system with base, neutralizing the generated HCl instantly and preventing acid-catalyzed ring-opening of the dihydrofuran[2].

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with DCM, and dry over Na₂SO₄.

Protocol B: Anhydrous TEMPO/BAIB Oxidation

Use this protocol if cryogenic conditions are unavailable. It strictly prevents over-oxidation to the carboxylic acid by excluding water[4].

Reagents:

  • (2,5-Dihydrofuran-2-yl)methanol: 1.0 equiv (10 mmol)

  • TEMPO: 0.1 equiv (1 mmol)

  • (Diacetoxyiodo)benzene (BAIB): 1.1 equiv (11 mmol)

  • Anhydrous DCM: 0.1 M

Step-by-Step Methodology:

  • Initiation: Dissolve the alcohol and TEMPO in anhydrous DCM at room temperature under Argon. The solution will appear pale orange/red due to the TEMPO radical.

  • Oxidant Addition: Add BAIB in one portion. The reaction mixture will become a pale yellow suspension as the BAIB is initially insoluble.

    • Causality: BAIB acts as the stoichiometric terminal oxidant, regenerating the TEMPO oxoammonium cation. Because no water is present, the product aldehyde cannot form a gem-diol, making over-oxidation impossible[4].

  • Monitoring: Stir vigorously at room temperature for 4 to 12 hours.

    • Self-Validation Checkpoint: As the reaction proceeds, BAIB is consumed and reduced to iodobenzene (which is highly soluble). The transition of the reaction mixture from a yellow suspension to a completely clear, colorless (or pale orange) solution is a self-validating physical indicator that the stoichiometric oxidant has been fully consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy any residual oxidant. Wash with saturated NaHCO₃, extract with DCM, and concentrate under reduced pressure.

References

  • [US 2012/0077814 A1] Sulfonamide, Sulfamate, and Sulfamothioate Derivatives. Googleapis.com.
  • [Linearization of carbohydrate derived polycyclic frameworks] The Royal Society of Chemistry.

Sources

Troubleshooting

Separation of (2,5-Dihydrofuran-2-yl)methanol from unreacted starting materials

Welcome to the technical support guide for the purification of (2,5-Dihydrofuran-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (2,5-Dihydrofuran-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on separating the target molecule from unreacted starting materials and reaction byproducts. As Senior Application Scientists, we have structured this guide to address common challenges with scientifically grounded explanations and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (2,5-Dihydrofuran-2-yl)methanol?

A: The impurity profile depends heavily on the synthetic route. The most common synthesis involves the partial hydrogenation of furfuryl alcohol (furan-2-ylmethanol). Therefore, the primary and most challenging impurity is typically unreacted furfuryl alcohol .

Other potential impurities may include:

  • Over-reduction products: Tetrahydrofurfuryl alcohol (THFA), where the furan ring is fully saturated.

  • Solvents: Residual reaction or extraction solvents.

  • Byproducts from side reactions: Depending on the reaction conditions (e.g., acid catalysis), furfuryl alcohol can polymerize, leading to dark, resinous materials.[1]

Q2: I have a crude reaction mixture. What is the best overall strategy to isolate pure (2,5-Dihydrofuran-2-yl)methanol?

A: A multi-step approach is often most effective. A typical workflow involves a preliminary workup followed by a high-resolution purification technique.

  • Aqueous Workup/Extraction: First, neutralize the reaction mixture if any acids or bases were used. Perform a liquid-liquid extraction (LLE) to separate the organic products from inorganic salts and highly polar impurities.[2]

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent.

  • High-Resolution Purification: Based on the scale of your reaction and the properties of the impurities, choose either fractional distillation or flash column chromatography.

    • For multi-gram scales with boiling point differences >20-25 °C , fractional distillation is often more efficient.

    • For lab-scale synthesis (mg to grams) or when boiling points are very close , flash column chromatography offers superior separation power.

The diagram below illustrates a general decision-making workflow.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / Liquid-Liquid Extraction start->workup rotovap Solvent Removal workup->rotovap decision Assess Scale & Impurity Profile rotovap->decision distillation Fractional Distillation decision->distillation Large Scale / Boiling Point Difference >25 °C chromatography Flash Column Chromatography decision->chromatography Small Scale / Similar Boiling Points analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis product Pure (2,5-Dihydrofuran-2-yl)methanol analysis->product Distillation_Troubleshooting start Poor Separation in Fractional Distillation q1 Is the boiling point difference < 25 °C? start->q1 s1 Increase column efficiency: - Use a packed column - Increase column length q1->s1 Yes q2 Is distillation rate too fast? q1->q2 No s1->q2 s2 Slow down heating and increase the reflux ratio q2->s2 Yes q3 Is decomposition occurring (darkening color)? q2->q3 No s2->q3 s3 Switch to Vacuum Distillation to lower boiling points q3->s3 Yes end Improved Separation q3->end No s3->end

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in (2,5-Dihydrofuran-2-yl)methanol Production

Welcome to the Advanced Troubleshooting Portal for the synthesis of (2,5-Dihydrofuran-2-yl)methanol (commonly referred to as 2,5-dihydrofurfuryl alcohol or DHFA). DHFA is a high-value intermediate generated via the parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis of (2,5-Dihydrofuran-2-yl)methanol (commonly referred to as 2,5-dihydrofurfuryl alcohol or DHFA). DHFA is a high-value intermediate generated via the partial hydrogenation of the furan ring in furfuryl alcohol (FAL). Achieving high selectivity toward this partially hydrogenated state—without triggering deep hydrogenation to tetrahydrofurfuryl alcohol (THFA) or causing rapid catalyst deactivation—requires precise control over reaction kinetics, surface acidity, and thermal parameters.

Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to resolve complex catalyst deactivation issues.

Mechanistic Overview: The Deactivation Pathways

Before troubleshooting, it is essential to understand the causality of deactivation. The hydrogenation of FAL to DHFA is kinetically favored due to a lower activation barrier at specific active sites, but THFA remains the thermodynamically stable end-product 1[1]. Deactivation typically occurs via two primary pathways:

  • Coking & Polymerization: Acid-catalyzed intermolecular dehydration of FAL forms polyfurfuryl alcohol, which deposits as carbonaceous coke, physically blocking catalyst pores 2[2].

  • Thermal Sintering: Elevated temperatures cause metal nanoparticle agglomeration, drastically reducing the active surface area available for hydrogen dissociation 3[3].

CatalystDeactivation FAL Furfuryl Alcohol (Reactant) DHFA (2,5-Dihydrofuran-2-yl)methanol (Target Intermediate) FAL->DHFA Partial Hydrogenation (Kinetically Controlled) COKE Polyfurfuryl Alcohol (Carbonaceous Deposits) FAL->COKE Acid-Catalyzed Polymerization THFA Tetrahydrofurfuryl Alcohol (Over-Hydrogenation) DHFA->THFA Deep Hydrogenation (Thermodynamically Favored) CAT Active Metal Catalyst (e.g., Ru, Cu, Ni) COKE->CAT Pore Blocking & Site Poisoning SINT Agglomerated Metal (Sintering) CAT->SINT Thermal Stress (>200°C)

Reaction pathways and primary catalyst deactivation mechanisms in DHFA production.

Troubleshooting Guide & FAQs

Q1: Why does my catalyst rapidly lose activity within the first 10 hours of time-on-stream (TOS)? A1: The most common cause of rapid deactivation in FAL hydrogenation is the formation of polyfurfuryl alcohol 2[2]. FAL is highly reactive; in the presence of Brønsted or Lewis acid sites on the catalyst support (such as standard γ-Al₂O₃ or silica-alumina), the hydroxyl group undergoes intermolecular dehydration, forming ether linkages that rapidly polymerize into heavy carbonaceous deposits 4[4]. These deposits physically block the mesopores and poison the active metal sites. Solution Strategy: Shift to neutral or mildly basic supports (e.g., hydrotalcites, hydroxyapatite, or alkali-doped oxides). If using an acidic support is unavoidable, dilute the feed with a hydrogen-donor solvent like isopropanol and operate strictly below 150 °C to suppress the polymerization kinetics.

Q2: How can I prevent over-hydrogenation to THFA while maintaining high conversion to (2,5-Dihydrofuran-2-yl)methanol? A2: This is a classic kinetic vs. thermodynamic control issue. Density Functional Theory (DFT) studies on Ru catalysts demonstrate that the activation barrier for partial hydrogenation to DHFA is lower than the subsequent hydrogenation to THFA, but THFA is thermodynamically favored 1[1]. Solution Strategy: Limit the residence time in continuous flow reactors to trap the kinetically favored DHFA. Additionally, alloying the primary active metal (e.g., Ru or Cu) with modifiers like MnOₓ or Fe can alter the adsorption geometry of the furan ring, favoring the desorption of DHFA before deep hydrogenation can occur 3[3].

Q3: My metal nanoparticles are sintering at elevated temperatures. What is the mechanistic cause, and how do I stabilize them? A3: Sintering (Ostwald ripening) occurs when metal atoms migrate across the support surface and agglomerate to minimize surface energy, drastically reducing the active surface area. Cu-based catalysts are particularly susceptible to this at temperatures above 200 °C 2[2]. Solution Strategy: Lower the reaction temperature by utilizing highly active catalysts like Raney-Ni, which can operate efficiently at ambient pressure and temperatures as low as 30–70 °C 5[5]. Alternatively, enhance the Strong Metal-Support Interaction (SMSI) by using reducible oxide supports (e.g., TiO₂ or CeO₂) to tightly anchor the nanoparticles.

Quantitative Data: Catalyst Performance & Deactivation Profiles

The following table summarizes comparative data for various catalyst systems used in furanic ring partial hydrogenation, highlighting their deactivation modes and optimal operational windows to maximize DHFA yield.

Catalyst SystemPrimary Deactivation MechanismTypical Half-Life (TOS)Optimal Temp (°C)Mitigation Strategy
Cu-Chromite (CuCr₂O₄) Polymerization / Coking< 12 h150 - 200Lower temperature; utilize solvent dilution.
Pt/Aluminosilicates Support Hydrolysis / Coking~ 7 h150Switch to hydrophobic or non-acidic supports.
Ru/C (Modified) Over-hydrogenation (Selectivity loss)> 24 h100 - 120Modify with MnOₓ; strictly control residence time.
Raney-Ni Strong Adsorption / Poisoning> 20 h< 70Operate at ambient pressure; avoid high temps.

Experimental Workflows: Self-Validating Catalyst Regeneration Protocol

To ensure scientific integrity, any catalyst regeneration process must be a self-validating system. The following step-by-step protocol is designed to combust polyfurfuryl alcohol deposits without inducing thermal sintering of the active metal.

Note: This protocol is optimized for robust metals (e.g., Pt, Ru) on stable supports (e.g., TiO₂, SiO₂). Do not use for Raney-Ni due to severe pyrophoric risks.

Step 1: In-Situ Solvent Flush

  • Action: Flush the reactor bed with a polar, aprotic solvent (e.g., acetone or THF) at a flow rate of 1.0 mL/min for 2 hours at 50 °C.

  • Causality: Removes unreacted FAL and soluble oligomers before they crosslink into intractable hard coke during the drying phase.

Step 2: Inert Drying

  • Action: Purge the system with N₂ or Ar gas (50 mL/min) while ramping the temperature to 120 °C at a rate of 2 °C/min. Hold for 2 hours.

  • Causality: Safely evaporates residual solvent. The slow ramp prevents hydrothermal degradation (steaming) of the support architecture.

Step 3: Controlled Oxidative Calcination

  • Action: Introduce a 2% O₂ / 98% N₂ gas mixture. Ramp the temperature to 350 °C at a strict rate of 1 °C/min. Hold for 4 hours.

  • Causality: The low oxygen concentration and slow heating rate prevent thermal runaways (exothermic coke combustion) that are the primary cause of metal sintering during regeneration 2[2].

Step 4: Reduction Phase

  • Action: Switch back to inert gas and cool the reactor to 200 °C. Introduce 5% H₂ / 95% N₂ and hold for 2 hours.

  • Causality: Reduces any metal oxides formed during the calcination step back to their active, zero-valent metallic state.

Step 5: Self-Validation (TOS GC-FID Analysis)

  • Action: Restart the FAL feed under standard reaction conditions. Sample the effluent at 1 h, 3 h, and 5 h using GC-FID.

  • Validation Criteria: If the DHFA yield matches the fresh catalyst baseline within ±2%, the regeneration is successful. If the overall conversion is high but THFA selectivity increases, the metal has sintered (larger metal ensembles favor deep hydrogenation).

References

  • Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs. 2

  • Highly Active CuFeAl-containing Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol. MDPI. 3

  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. RSC. 4

  • C–C Bond Hydrogenation vs C–O Bond Hydrogenolysis of Furfuryl Alcohol on Ru: A DFT Study. ACS Publications. 1

  • Hydrogenation of Bio-Oil Model Compounds over Raney-Ni at Ambient Pressure. MDPI. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of (2,5-Dihydrofuran-2-yl)methanol

This guide provides a comprehensive, in-depth framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,5-Dihydrofuran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,5-Dihydrofuran-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, compares viable alternatives, and grounds every protocol in the authoritative standards set by international regulatory bodies. Our objective is to present a self-validating system that ensures the generation of reliable, accurate, and robust data fit for its intended purpose in a pharmaceutical development setting.

Foundational Strategy: Method Development and Analyte Characterization

The cornerstone of any successful validation is a well-developed analytical method. The selection of chromatographic conditions is not arbitrary; it is dictated by the physicochemical properties of the analyte, (2,5-Dihydrofuran-2-yl)methanol.

(2,5-Dihydrofuran-2-yl)methanol) is a small, polar organic molecule. Its structure, featuring a dihydrofuran ring and a primary alcohol, suggests good solubility in common reversed-phase HPLC solvents like methanol and acetonitrile. The unsaturated dihydrofuran ring acts as a chromophore, allowing for ultraviolet (UV) detection. High-resolution absorption spectra of similar dihydrofuran compounds show significant absorbance in the low UV range.[1] Therefore, a detection wavelength between 210 nm and 230 nm is a logical starting point, as it offers a balance between analyte response and the UV cutoff of common mobile phase solvents like acetonitrile (190 nm) and methanol (205 nm).[2][3]

The initial method development, therefore, focuses on reversed-phase chromatography. The following table compares common starting conditions.

Table 1: Comparison of Initial HPLC Method Development Parameters

ParameterOption 1: C18 Column with AcetonitrileOption 2: C8 Column with MethanolRationale & Causality
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C18 columns provide greater hydrophobicity and retention for a wider range of small molecules, making them a robust first choice.[4] A C8 column offers less retention, which can be advantageous for more polar compounds that might be too strongly retained on C18, potentially leading to shorter run times.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)A: WaterB: Methanol (MeOH)Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[3] Formic acid is added to control the secondary interactions with free silanols on the silica backbone, ensuring sharp, symmetrical peaks.
Elution Mode GradientIsocraticA gradient elution is superior for purity methods as it can resolve impurities with a wide range of polarities and ensures that late-eluting compounds are cleared from the column, preventing carryover.[5] An isocratic method is simpler but less effective at separating a complex mixture of the active pharmaceutical ingredient (API) and its potential impurities.

Based on this analysis, a gradient reversed-phase method using a C18 column and an acetonitrile/water mobile phase with a formic acid modifier is selected as the most promising starting point for robustly separating (2,5-Dihydrofuran-2-yl)methanol from its potential process impurities and degradation products.

The Optimized Stability-Indicating HPLC Method

Following initial development and optimization, the final method parameters are established. This method is designed to be stability-indicating, meaning it is capable of separating the main analyte from any degradation products formed under stress conditions.[6][7]

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-31 min: 95% to 5% B31-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm (or experimentally determined λmax)
Injection Volume 10 µL
Sample Diluent Mobile Phase A: Mobile Phase B (80:20)

A Framework for Method Validation: Adhering to ICH Q2(R2)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][9] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[10] This process is a holistic exercise where multiple performance characteristics are evaluated to build a complete picture of the method's capabilities.

HPLC_Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R2)) cluster_Quantitative Quantitative Parameters Dev Method Development SystemSuitability System Suitability Dev->SystemSuitability Establishes Foundation Specificity Specificity (incl. Forced Degradation) SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ->Robustness ValidatedMethod Validated Method Fit for Purpose Robustness->ValidatedMethod Confirms Reliability

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) principles.

Experimental Protocols, Acceptance Criteria, and Data Interpretation

Each validation characteristic must be assessed through specific experiments. The following sections detail the protocol and acceptance criteria for each parameter.

System Suitability

Causality: Before any samples are analyzed, we must verify that the chromatographic system is performing adequately. System suitability tests are an integral part of the method, ensuring the system's performance on any given day meets the standards required for accurate and precise results.[11]

Protocol:

  • Prepare a standard solution of (2,5-Dihydrofuran-2-yl)methanol at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Including Forced Degradation)

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9] For a purity assay, this is most critically demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradants.[12] The method must be able to separate the main analyte peak from all degradation product peaks.[13]

Protocol (Forced Degradation): As per ICH guideline Q1A(R2), the drug substance is subjected to the following conditions to achieve 5-20% degradation:[12][14]

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 1 hour.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution/solid drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.

After exposure, neutralize the acid/base-stressed samples and dilute all samples to the target concentration. Analyze them alongside an unstressed control sample. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the (2,5-Dihydrofuran-2-yl)methanol peak in all stressed chromatograms.

Table 3: Hypothetical Forced Degradation Results

Stress Condition% Assay of Main Peak% Total DegradationPeak PurityComments
Unstressed Control100.00.0PassNo degradation observed.
Acid Hydrolysis (0.1 M HCl)89.510.5PassTwo major degradant peaks observed, well-resolved.
Base Hydrolysis (0.1 M NaOH)92.17.9PassOne major degradant peak observed, well-resolved.
Oxidation (3% H₂O₂)85.314.7PassMultiple minor degradant peaks observed, all resolved.
Thermal (105°C)98.21.8PassMinor degradation observed.
Photolytic (ICH Q1B)95.64.4PassOne minor degradant peak observed, well-resolved.
Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

Protocol:

  • Prepare a stock solution of (2,5-Dihydrofuran-2-yl)methanol.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[10]

Protocol: The data from the linearity, accuracy, and precision experiments are used to confirm the range.

Acceptance Criteria:

  • For a drug substance purity assay, the range is typically 80% to 120% of the test concentration.[11] The method must meet the acceptance criteria for linearity, accuracy, and precision within this range.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[15]

Protocol:

  • Prepare a placebo mixture (if for a drug product) or use the sample matrix.

  • Spike the matrix with known amounts of (2,5-Dihydrofuran-2-yl)methanol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[4] These are critical for impurity analysis.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six replicate preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and %RSD for replicate injections ≤ 10.0%.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criterion
System Suitability Tailing ≤ 2.0; Plates ≥ 2000; %RSD (Area) ≤ 2.0%
Specificity No interference at the analyte retention time; Peak Purity Pass
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ≥ 10; %RSD ≤ 10.0%
Robustness %RSD of results should not be significantly affected
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[15]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH or Organic Composition (e.g., ± 2% absolute)

  • Analyze a system suitability solution under each modified condition and assess the impact on system suitability parameters and quantitative results.

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

  • The results obtained should not deviate significantly from the results obtained using the nominal method parameters.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the validation of an HPLC method for determining the purity of (2,5-Dihydrofuran-2-yl)methanol. By systematically evaluating parameters from specificity and linearity to robustness, following the principles laid out in ICH Q2(R2), we establish a high degree of assurance that the method is fit for its intended purpose. The successful completion of this validation protocol provides a trustworthy and reliable analytical tool essential for supporting drug development, ensuring product quality, and meeting stringent regulatory expectations.

References

  • International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8][10]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][17][18]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]

  • BA Sciences. USP <1225> Method Validation. [Link][16]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][12]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][13]

  • Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][19]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][20]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][21]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link][6]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link][7]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][5]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link][22]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link][23]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][11]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link][24]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][25]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link][14]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • Honeywell. UV Cutoff. [Link][2]

  • The Journal of Chemical Physics. (2020). High-resolution vacuum ultraviolet absorption spectra of 2,3- and 2,5-dihydrofuran. [Link][1]

  • LCGC. Many chromatographers overlook the UV- absorbance properties of the solvents they. [Link][3]

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Comparative

A Tale of Two Furans: A Comparative Guide to the Cross-Coupling Efficiency of (2,5-Dihydrofuran-2-yl)methanol and Tetrahydrofurfuryl Alcohol

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the furan scaffold and its derivatives are privileged structures, serving as versatile buil...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the furan scaffold and its derivatives are privileged structures, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Among these, (2,5-Dihydrofuran-2-yl)methanol and its saturated counterpart, tetrahydrofurfuryl alcohol, present distinct opportunities and challenges in cross-coupling reactions. This guide provides an in-depth comparison of their cross-coupling efficiencies, not through a direct side-by-side quantitative analysis, which is currently absent in the literature, but through a mechanistic and reactivity-focused exploration supported by experimental data for analogous systems.

Structural and Electronic Properties: The Decisive Role of the Double Bond

The fundamental difference between (2,5-Dihydrofuran-2-yl)methanol and tetrahydrofurfuryl alcohol lies in the presence of a C=C double bond within the dihydrofuran ring. This single structural feature dramatically alters the electronic properties and, consequently, the reactivity profile of the molecule in transition-metal-catalyzed cross-coupling reactions.

(2,5-Dihydrofuran-2-yl)methanol possesses an enol ether-like moiety, making the double bond electron-rich and susceptible to electrophilic attack. This functionality is a prime handle for palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings.

Tetrahydrofurfuryl alcohol , being a saturated cyclic ether, lacks this readily accessible π-system. Its reactivity in cross-coupling is therefore reliant on the activation of typically more inert C-O or C-H bonds, which often requires more forcing conditions or specialized catalytic systems.

Cross-Coupling of (2,5-Dihydrofuran-2-yl)methanol: Leveraging the Alkene Functionality

The presence of the double bond in (2,5-Dihydrofuran-2-yl)methanol makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions that proceed via an olefin insertion mechanism. The Heck reaction, in particular, has been well-documented for the parent 2,3-dihydrofuran system, providing a strong precedent for the reactivity of its substituted derivatives.

Case Study: The Heck-Mizoroki Reaction

The Heck reaction of 2,3-dihydrofuran with aryl halides or triflates is a powerful method for the synthesis of 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans.[1][2][3][4][5] The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Conceptual Reaction Scheme:

G compound1 (2,5-Dihydrofuran-2-yl)methanol product1 2-Aryl-(2,5-dihydrofuran-2-yl)methanol compound1->product1 Pd Catalyst, Base compound2 Ar-X (Aryl Halide) compound2->product1

Caption: Conceptual Heck-type coupling of (2,5-Dihydrofuran-2-yl)methanol.

Representative Experimental Protocol for Heck Arylation of 2,3-Dihydrofuran:

A detailed protocol for the Heck arylation of 2,3-dihydrofuran with iodobenzene is provided in the literature.[2] In a typical procedure, the reaction is carried out under an inert atmosphere using a palladium precursor, a base, and a suitable solvent.

ComponentRoleExample
Palladium PrecursorCatalystPd(OAc)₂, [PdCl(allyl)]₂
LigandStabilizes catalyst, influences selectivityPhosphine ligands (e.g., BINAP) or N-heterocyclic carbenes
BaseNeutralizes HX byproductK₂CO₃, NaOAc
SolventDissolves reactantsDMF, THF
Arylating AgentAryl sourceIodobenzene, Bromobenzene
OlefinSubstrate2,3-Dihydrofuran

Table 1: Typical components for the Heck arylation of 2,3-dihydrofuran.

Expected Efficiency and Considerations:

The yields for the Heck arylation of 2,3-dihydrofuran are generally reported to be moderate to good, with typical yields for the desired 2-phenyl-2,3-dihydrofuran reaching up to 59.2% under optimized conditions.[2] The primary challenge in these reactions is often controlling the regioselectivity, as double bond migration can lead to the formation of the thermodynamically more stable 2-aryl-2,5-dihydrofuran isomer. The presence of the hydroxymethyl group in (2,5-Dihydrofuran-2-yl)methanol could potentially influence the reaction's stereoselectivity and regioselectivity through coordination to the metal center.

Cross-Coupling of Tetrahydrofurfuryl Alcohol: Navigating the Challenges of C-O and C-H Activation

In the absence of a reactive double bond, the cross-coupling of tetrahydrofurfuryl alcohol necessitates the activation of either the C-O bond of the alcohol or a C-H bond of the tetrahydrofuran ring. Both approaches present significant synthetic hurdles.

C-O Cross-Coupling: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination has been extended to the C-O coupling of alcohols with aryl halides.[6][7] This reaction offers a potential pathway for the arylation of the primary alcohol in tetrahydrofurfuryl alcohol.

Conceptual Reaction Scheme:

G compound1 Tetrahydrofurfuryl alcohol product1 Tetrahydrofurfuryl aryl ether compound1->product1 Pd Catalyst, Ligand, Base compound2 Ar-X (Aryl Halide) compound2->product1

Caption: Conceptual Buchwald-Hartwig C-O coupling of tetrahydrofurfuryl alcohol.

General Experimental Considerations for Buchwald-Hartwig C-O Coupling of Primary Alcohols:

The success of these couplings is highly dependent on the choice of ligand and base. Sterically hindered biarylphosphine ligands are often required to promote the reductive elimination of the ether product.

ComponentRoleExample
Palladium PrecursorCatalystPd(OAc)₂, Pd₂(dba)₃
LigandPromotes C-O reductive eliminationBiaryl phosphines (e.g., SPhos, XPhos)
BaseDeprotonates the alcoholNaOt-Bu, K₃PO₄
SolventDissolves reactantsToluene, Dioxane

Table 2: Key components for the Buchwald-Hartwig C-O coupling of primary alcohols.

Expected Efficiency and Challenges:

While progress has been made in the C-O coupling of primary alcohols, these reactions can be challenging.[6][8] Potential side reactions include β-hydride elimination from the palladium alkoxide intermediate, particularly with unactivated aryl halides. The efficiency of the coupling would likely be sensitive to the steric and electronic properties of the aryl halide. For tetrahydrofurfuryl alcohol, the reaction would compete with potential coordination of the furan oxygen to the palladium center, which could inhibit catalysis.

C-H Activation: A Frontier for Functionalization

Direct C-H activation of the tetrahydrofuran ring is an attractive, though challenging, strategy for cross-coupling. The α-protons of the ether are the most likely sites for activation due to the stabilizing effect of the adjacent oxygen atom.

Conceptual Reaction Scheme:

G compound1 Tetrahydrofurfuryl alcohol product1 α-Functionalized Tetrahydrofurfuryl alcohol compound1->product1 Catalyst, Additives compound2 Coupling Partner compound2->product1

Caption: Conceptual C-H activation and functionalization of tetrahydrofurfuryl alcohol.

Approaches to THF C-H Activation:

Several methods for the C-H activation of tetrahydrofuran have been reported, including:

  • Directed Metalation: Using a directing group to guide a metal to a specific C-H bond.

  • Iridium-Catalyzed Dehydrogenation: Forming a metal-carbene intermediate.[9]

  • Photocatalysis: Generating a radical at the α-position for subsequent coupling.[10]

  • Zinc-Mediated Activation: A mild method for the regioselective addition to alkynes.[11]

Expected Efficiency and Limitations:

The direct C-H functionalization of tetrahydrofurans is an active area of research, and general and highly efficient methods are still under development. These reactions often require specific and sometimes complex catalytic systems. The presence of the primary alcohol in tetrahydrofurfuryl alcohol could either interfere with or potentially direct the C-H activation, depending on the reaction conditions.

Synthesis of Starting Materials

A reliable supply of the starting materials is crucial for any synthetic campaign.

  • (2,5-Dihydrofuran-2-yl)methanol: This compound can be synthesized from furfural, a bio-renewable feedstock.[12][13][14] The synthesis typically involves the reduction of the aldehyde group of furfural to an alcohol, followed by a selective reduction of the furan ring.

  • Tetrahydrofurfuryl Alcohol: This is a commercially available bulk chemical, often produced by the complete hydrogenation of furfural.

Comparative Summary and Outlook

Feature(2,5-Dihydrofuran-2-yl)methanolTetrahydrofurfuryl Alcohol
Primary Reactive Site C=C double bond (enol ether)Primary alcohol (C-O bond), α-C-H bonds
Typical Cross-Coupling Heck, Suzuki-MiyauraBuchwald-Hartwig C-O coupling, C-H activation
Reaction Mechanism Olefin insertionC-O reductive elimination, C-H activation
Relative Reactivity Generally higher due to the activated double bondLower, requires activation of inert bonds
Key Challenges Regioselectivity (double bond migration)Catalyst inhibition, side reactions (e.g., β-hydride elimination)

Table 3: Comparative overview of the cross-coupling potential.

The choice between these two building blocks will ultimately depend on the desired final product and the synthetic strategy. For the introduction of an aryl or vinyl group at the 2-position of the furan ring, (2,5-Dihydrofuran-2-yl)methanol is the clear substrate of choice. For the formation of an ether linkage at the hydroxymethyl group or for functionalization of the tetrahydrofuran core, tetrahydrofurfuryl alcohol is the necessary starting material, albeit with the understanding that the development of efficient and selective cross-coupling protocols may be required.

Future research in this area should focus on the development of catalytic systems that can selectively activate the C-O or C-H bonds of tetrahydrofurfuryl alcohol under mild conditions and a more systematic study of the influence of the hydroxymethyl substituent on the regioselectivity of Heck-type reactions of (2,5-Dihydrofuran-2-yl)methanol.

References

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1592–1595.
  • Findlater, M., et al. (2009). Facile Double C−H Activation of Tetrahydrofuran by an Iridium PNP Pincer Complex. Journal of the American Chemical Society, 131(43), 15644–15645.
  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1592–1595.
  • Li, G., et al. (2021). Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis.
  • Maligres, P. E., et al. (2012). C-O cross-coupling of activated aryl and heteroaryl halides with aliphatic alcohols.
  • Pünner, F., & Hilt, G. (2014). Zinc-mediated CH-activation of tetrahydrofuran under mild conditions for the regioselective addition to aryl-propiolates.
  • Davies, H. M., & Beckwith, R. E. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 122(41), 10023-10024.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Ahmadi, S., et al. (2020). Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts.
  • Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8413.
  • Cacchi, S., et al. (2007). Enantio- and Regioselective Heck-Type Reaction of Arylboronic Acids with 2,3-Dihydrofuran. The Journal of Organic Chemistry, 72(9), 3469–3472.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Maligres, P. E., et al. (2012). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols.
  • Wu, C., & Zhou, J. (2014). Asymmetric Intermolecular Heck Reaction of Aryl Halides. Journal of the American Chemical Society, 136(2), 650–652.
  • Kim, H., & Lee, S. (2022). Direct C–H metallation of tetrahydrofuran and application in flow.
  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1592–1595.
  • Perini, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wu, C., & Zhou, J. (2014). Asymmetric Intermolecular Heck Reaction of Aryl Halides. Journal of the American Chemical Society, 136(2), 650–652.
  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(7), 2753–2764.
  • Schranz, K., & Scholz, U. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 60(11), 735-740.
  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(7), 2753–2764.
  • Li, H., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Eseyin, A. A., & Steele, P. H. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. Furan, 2(2), 117-130.
  • Wu, X. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Al-Jbouri, A. J. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. Journal of University of Babylon for Pure and Applied Sciences, 27(6), 11-20.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Han, X., & Widenhoefer, R. A. (2012). Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 77(17), 7485–7492.
  • Wang, T., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
  • Magano, J., & Dunetz, J. R. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4349.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of α-Phosphoryloxy Enol Ethers with Arylboronic Acids. The Journal of Organic Chemistry, 77(1), 499–505.
  • Magano, J., & Dunetz, J. R. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Beilstein Journal of Organic Chemistry, 11, 685–703.
  • Lipshutz, B. H., & Ghorai, S. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(15), 3299–3301.

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Safety & Regulatory Compliance

Safety

The Mechanistic Danger: Autoxidation and Peroxide Formation

The disposal of (2,5-Dihydrofuran-2-yl)methanol (CAS: 63493-94-7) requires rigorous safety protocols that go far beyond standard solvent management. As a substituted dihydrofuran, this compound presents a dual hazard: it...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of (2,5-Dihydrofuran-2-yl)methanol (CAS: 63493-94-7) requires rigorous safety protocols that go far beyond standard solvent management. As a substituted dihydrofuran, this compound presents a dual hazard: it is a highly flammable liquid and a potent peroxide-forming chemical[1]. For researchers and drug development professionals, understanding the mechanistic causality behind these hazards is critical for designing safe, self-validating disposal workflows.

This guide provides an authoritative, step-by-step operational plan for the safe handling, testing, neutralization, and disposal of (2,5-Dihydrofuran-2-yl)methanol.

The primary acute hazard of (2,5-Dihydrofuran-2-yl)methanol is its propensity to form shock-sensitive, explosive organic peroxides upon exposure to atmospheric oxygen[1][2].

The Causality of Autoxidation: Dihydrofurans contain α -hydrogens adjacent to both an ether oxygen and a carbon-carbon double bond. This structural motif makes the carbon-hydrogen bond exceptionally weak. Molecular oxygen (a diradical) can easily abstract this hydrogen, leaving a resonance-stabilized carbon-centered radical. This radical rapidly reacts with another O2​ molecule to form a hydroperoxy radical, which then abstracts another hydrogen to form a hydroperoxide, propagating a dangerous chain reaction[2].

Because peroxides are less volatile than the parent solvent, they concentrate dangerously during evaporation, distillation, or prolonged storage, leading to severe explosion hazards[2].

Table 1: Chemical & Hazard Profile
PropertyDesignation / Value
Compound (2,5-Dihydrofuran-2-yl)methanol
CAS Number 63493-94-7
Hazard Class Flammable Liquid, Peroxide Former
EPA RCRA Waste Codes D001 (Ignitability), D003 (Reactivity - if peroxides present)
Storage Requirement 2 - 8 °C, Dark, Inert Atmosphere (Argon/Nitrogen)[1]

Pre-Disposal Protocol: Detection and Action Levels

Before any disposal action is taken, the waste must be evaluated. Never attempt to open a container of (2,5-Dihydrofuran-2-yl)methanol if there are visible crystals around the cap or if the liquid has become visibly viscous. These are physical indicators of massive peroxide polymerization; moving the bottle could trigger an explosion[2][3].

If the liquid is clear and flows freely, proceed to chemical testing.

Table 2: Peroxide Concentration Action Levels
ConcentrationAction RequiredSafety Implication
< 3 ppm Proceed with standard flammable disposal.Safe for transport and EHS consolidation[4].
3 - 30 ppm Neutralize immediately prior to disposal.Elevated risk of polymerization during transport[4].
> 30 ppm DO NOT MOVE. Contact EHS immediately.Severe explosion hazard; requires specialized stabilization[4].
Protocol A: Potassium Iodide (KI) Starch Test

This test relies on the oxidation of iodide ions by peroxides to form iodine, which then complexes with starch to produce a highly visible color change[3].

  • Preparation: In a clean glass vial, add 1.0 mL of glacial acetic acid.

  • Reagent Addition: Add ~0.1 g of sodium iodide (NaI) or potassium iodide (KI) crystals and dissolve.

  • Sampling: Add 1.0 mL of the waste (2,5-Dihydrofuran-2-yl)methanol to the vial.

  • Indicator: Add one drop of saturated aqueous starch solution.

  • Validation:

    • Clear/Faint Yellow: Peroxides < 3 ppm. Proceed to disposal.

    • Brown/Dark Blue: Peroxides > 3 ppm. Neutralization is mandatory[3].

Neutralization Methodology: A Self-Validating System

If peroxides are detected between 3 ppm and 30 ppm, they must be chemically reduced before the solvent can be transferred to a hazardous waste carboy[4].

The Causality of Neutralization: We utilize an acidic ferrous sulfate ( FeSO4​ ) solution. The Fe2+ ions act as a reducing agent, breaking the unstable O-O peroxide bond to form stable alcohols or alkoxides, while the iron is oxidized to Fe3+ . The acidic environment prevents the precipitation of iron hydroxides, ensuring the reaction goes to completion[4][5].

Protocol B: Acidic Ferrous Sulfate Treatment
  • Prepare Reductant: Dissolve 60 g of Ferrous Sulfate ( FeSO4​⋅7H2​O ) and 6 mL of concentrated sulfuric acid ( H2​SO4​ ) in 110 mL of distilled water.

  • Reaction: In a fume hood, slowly add the peroxide-contaminated (2,5-Dihydrofuran-2-yl)methanol to the aqueous ferrous sulfate solution while stirring vigorously. Use a volume ratio of 1 part solvent to 1 part aqueous solution.

  • Observation: A color change to rust/yellow indicates the formation of Fe3+ , confirming the reduction reaction is occurring.

  • System Validation (Mandatory Re-test): Allow the phases to separate. Draw a 1.0 mL sample from the organic (upper) layer and repeat Protocol A .

    • Logic Gate: If the test is positive, repeat the neutralization. The waste is only cleared for disposal when the KI test yields a negative result, creating a closed-loop, self-validating safety system.

Standard Operating Procedure (SOP) for Safe Disposal

Once the solvent is validated as peroxide-free (< 3 ppm), execute the final disposal logistics:

  • Segregation: Transfer the neutralized (2,5-Dihydrofuran-2-yl)methanol into a dedicated, chemically compatible hazardous waste container (e.g., HDPE carboy). Never mix dihydrofurans with nitric acid, strong oxidizers, or heavy metal waste[6].

  • Labeling: Affix a hazardous waste tag immediately. Mark the primary hazard as Flammable Liquid . Apply the EPA RCRA Code D001 . Note on the label: "Tested for peroxides on [Date]: < 3 ppm."[4][5]

  • Storage: Store the waste container in a designated flammables cabinet with secondary containment. Ensure the cap is secure but vented if there is any risk of off-gassing.

  • EHS Handoff: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for final destruction via commercial incineration.

Disposal Workflow Visualization

G Start Waste (2,5-Dihydrofuran-2-yl)methanol Visual Visual Inspection (Crystals / Viscosity?) Start->Visual EHS_Emergency DO NOT TOUCH Contact EHS / Bomb Squad Visual->EHS_Emergency Fail (Crystals Present) Test Test for Peroxides (Quantofix / KI Test) Visual->Test Pass (Clear Liquid) LowPerox Peroxides < 3 ppm Test->LowPerox Pass HighPerox Peroxides ≥ 3 ppm Test->HighPerox Fail Waste Transfer to Flammable Waste Container LowPerox->Waste Neut Neutralization (Acidic FeSO4) HighPerox->Neut Neut->Test Re-test Label Labeling (RCRA D001) Waste->Label Incinerate Final Disposal (EHS Incineration) Label->Incinerate

Fig 1: Step-by-step disposal workflow for peroxide-forming dihydrofuran waste.

References

  • Dow Laboratories. "PROCESS SAFETY INCIDENT PREVENTION PROJECT: AN INITIATIVE TO REDUCE INCIDENTS ACROSS DOW LABORATORIES." DOI.[Link]

  • Yale Environmental Health & Safety. "Peroxide Forming Solvents." Yale University.[Link]

  • Stockholm University. "Routine for peroxide forming chemicals." Medarbetarwebben.[Link]

  • New Mexico State University. "Management Procedures for Organic Peroxide Forming Chemicals and other Explosive Chemicals." NMSU Safety.[Link]

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